molecular formula C14H15O4P B15558259 Phosphoric Acid Dibenzyl Ester-d10

Phosphoric Acid Dibenzyl Ester-d10

Cat. No.: B15558259
M. Wt: 288.30 g/mol
InChI Key: HDFFVHSMHLDSLO-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric Acid Dibenzyl Ester-d10 is a useful research compound. Its molecular formula is C14H15O4P and its molecular weight is 288.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15O4P

Molecular Weight

288.30 g/mol

IUPAC Name

bis[(2,3,4,5,6-pentadeuteriophenyl)methyl] hydrogen phosphate

InChI

InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

HDFFVHSMHLDSLO-LHNTUAQVSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis of Phosphoric Acid Dibenzyl Ester-d10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Phosphoric Acid Dibenzyl Ester-d10, a deuterated internal standard for various research applications, including drug metabolism and pharmacokinetic studies. The synthesis is based on a two-step process adapted from established methods for its non-deuterated analog. This document details the experimental protocols, expected data, and visual workflows to aid in the successful synthesis and characterization of this isotopically labeled compound.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to follow a two-step reaction sequence, commencing with the preparation of the key intermediate, Dibenzyl-d10 Phosphite (B83602), from deuterated benzyl (B1604629) alcohol. This intermediate is subsequently oxidized to yield the final product.

Benzyl-d5 Alcohol Benzyl-d5 Alcohol Dibenzyl-d10 Phosphite Dibenzyl-d10 Phosphite Benzyl-d5 Alcohol->Dibenzyl-d10 Phosphite Step 1: Phosphitylation PCl3 / Triethylamine (B128534) PCl3 / Triethylamine PCl3 / Triethylamine->Dibenzyl-d10 Phosphite This compound This compound Dibenzyl-d10 Phosphite->this compound Step 2: Oxidation KMnO4 / Alkaline Solution KMnO4 / Alkaline Solution KMnO4 / Alkaline Solution->this compound

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for the analogous non-deuterated synthesis.[1][2]

ParameterStep 1: Dibenzyl-d10 PhosphiteStep 2: this compoundOverall Yield
Purity (HPLC) >95%>99% (after purification)-
Yield ~70-80%~85-95%~60-75%
Molecular Formula C14H5D10O3PC14H5D10O4P-
Molecular Weight 272.30 g/mol 288.30 g/mol -

Experimental Protocols

Synthesis of Benzyl-d5 Alcohol

The starting material, Benzyl-d5 alcohol, can be synthesized via the reduction of benzaldehyde-d5. The Cannizzaro reaction provides a viable route for this transformation.[3][4]

cluster_0 Cannizzaro Reaction Benzaldehyde-d5 Benzaldehyde-d5 Reaction Mixture Reaction Mixture Benzaldehyde-d5->Reaction Mixture KOH KOH KOH->Reaction Mixture Extraction with Ether Extraction with Ether Reaction Mixture->Extraction with Ether Benzyl-d5 Alcohol Benzyl-d5 Alcohol Extraction with Ether->Benzyl-d5 Alcohol

Caption: Workflow for the synthesis of Benzyl-d5 Alcohol.

Materials:

  • Benzaldehyde-d5

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • A concentrated solution of potassium hydroxide in water is prepared.

  • Freshly distilled Benzaldehyde-d5 is added to a round-bottom flask.

  • The KOH solution is added to the benzaldehyde-d5, and the mixture is shaken until a stable emulsion is formed. The reaction is allowed to proceed overnight.

  • The reaction mixture is then diluted with water, and the benzyl-d5 alcohol is extracted with diethyl ether.

  • The combined ether extracts are washed with a sodium bisulfite solution, followed by a dilute sodium bicarbonate solution, and finally with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation to yield benzyl-d5 alcohol.

Step 1: Synthesis of Dibenzyl-d10 Phosphite

This step involves the reaction of deuterated benzyl alcohol with phosphorus trichloride (B1173362) in the presence of triethylamine.[1][2]

Materials:

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, a solution of Benzyl-d5 alcohol and triethylamine in anhydrous dichloromethane is prepared.

  • The flask is cooled in an ice bath, and phosphorus trichloride is added dropwise with stirring while maintaining the temperature between 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of purified water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are distilled under reduced pressure to remove the solvent, yielding Dibenzyl-d10 Phosphite.

Step 2: Oxidation of Dibenzyl-d10 Phosphite to this compound

The final step is the oxidation of the phosphite intermediate to the phosphate (B84403) product using potassium permanganate (B83412).[1][2]

cluster_1 Purification Workflow Crude Product Crude Product Centrifugation/Filtration Centrifugation/Filtration Crude Product->Centrifugation/Filtration Liquid-Liquid Extraction Liquid-Liquid Extraction Centrifugation/Filtration->Liquid-Liquid Extraction Drying and Concentration Drying and Concentration Liquid-Liquid Extraction->Drying and Concentration Crystallization Crystallization Drying and Concentration->Crystallization Pure Product Pure Product Crystallization->Pure Product

Caption: General purification workflow for this compound.

Materials:

  • Dibenzyl-d10 Phosphite

  • Potassium permanganate (KMnO4)

  • Potassium bicarbonate (KHCO3)

  • Purified water

  • Ethyl acetate (B1210297)

  • Dichloromethane

  • Hydrochloric acid (4 mol/L)

  • Anhydrous sodium sulfate

  • Methyl tert-butyl ether

Procedure:

  • Dibenzyl-d10 Phosphite is added to a solution of potassium permanganate and potassium bicarbonate in purified water at a temperature of -3 to 3 °C.

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • The solid manganese dioxide is removed by centrifugation or filtration.

  • Ethyl acetate is added to the filtrate, and the aqueous phase is separated.

  • The aqueous phase is then acidified with hydrochloric acid and extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by crystallization from methyl tert-butyl ether to yield this compound as a white solid.[1]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show a significant reduction in the intensity of the aromatic and benzylic protons compared to the non-deuterated standard, confirming the high level of deuteration.

  • ³¹P NMR: The phosphorus NMR spectrum should show a single peak characteristic of a phosphate ester.[5] The chemical shift should be comparable to that of the non-deuterated dibenzyl phosphate.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C14H5D10O4P), which is approximately 288.30 g/mol . This will be 10 mass units higher than the non-deuterated analog.[6]

This guide provides a comprehensive framework for the synthesis and analysis of this compound. Researchers are advised to adapt and optimize the procedures based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed throughout the synthesis.

References

Technical Guide: Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phosphoric Acid Dibenzyl Ester-d10, a deuterated internal standard crucial for quantitative analysis in various scientific disciplines. This document outlines its chemical and physical properties, synthesis, and detailed applications, particularly in mass spectrometry-based bioanalysis.

Chemical and Physical Properties

This compound is the deuterated analogue of dibenzyl phosphate (B84403). While a specific CAS number for the deuterated form is not assigned, the CAS number of the unlabeled compound, 1623-08-1 , is commonly used for its identification. The key properties are summarized in the table below. Data for the unlabeled compound is provided as a close proxy where specific data for the deuterated analogue is unavailable.

PropertyValue
Synonyms Dibenzyl Hydrogen Phosphate-d10, Dibenzyl Phosphate-d10
Molecular Formula C₁₄H₅D₁₀O₄P
Molecular Weight 288.3 g/mol
Appearance White to off-white powder/crystals
Melting Point 78-80 °C (unlabeled)[1]
Boiling Point 427.6 °C at 760 mmHg (unlabeled, predicted)[1]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly, Heated), Methanol (Slightly)[1]
Storage Temperature 2-8°C
Stability Moisture sensitive

Synthesis

The synthesis of this compound involves the phosphorylation of deuterated benzyl (B1604629) alcohol. While a specific detailed protocol for the d10 analogue is not widely published, a general synthetic route can be adapted from established methods for preparing dibenzyl phosphate and deuterated benzyl alcohols. The primary precursor is benzyl-d7 alcohol, which can be further deuterated at the phenyl ring positions.

A plausible synthetic workflow is outlined below:

G cluster_0 Preparation of Deuterated Precursor cluster_1 Phosphorylation cluster_2 Hydrolysis/Oxidation Benzaldehyde-d6 (B91794) Benzaldehyde-d6 Reduction Reduction Benzaldehyde-d6->Reduction Benzyl_alcohol-d7 Benzyl alcohol-d7 Reduction->Benzyl_alcohol-d7 Reaction Reaction Benzyl_alcohol-d7->Reaction Phosphorus_oxychloride Phosphorus oxychloride Phosphorus_oxychloride->Reaction Dibenzyl_phosphite-d14 Dibenzyl phosphite-d14 Reaction->Dibenzyl_phosphite-d14 Hydrolysis Hydrolysis Dibenzyl_phosphite-d14->Hydrolysis Final_Product Phosphoric Acid Dibenzyl Ester-d10 Hydrolysis->Final_Product

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative method based on the synthesis of similar compounds.

Step 1: Synthesis of Benzyl Alcohol-d7 A number of methods are available for the synthesis of deuterated benzyl alcohols from commercially available deuterated starting materials. One common method involves the reduction of a deuterated benzaldehyde.

  • To a solution of benzaldehyde-d6 in a suitable anhydrous solvent (e.g., THF) at 0°C, add a reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with D₂O, followed by an acidic workup to obtain benzyl alcohol-d7.

  • Purify the product by distillation or column chromatography.

Step 2: Synthesis of this compound This step involves the reaction of the deuterated benzyl alcohol with a phosphorus source.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve phosphorus oxychloride (POCl₃) in an anhydrous solvent like dichloromethane.

  • Cool the solution to 0°C and slowly add a solution of benzyl alcohol-d7 and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with D₂O.

  • Separate the organic layer, wash with dilute acid and then brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography to yield this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they have nearly identical chemical and physical properties to the analyte of interest, but a different mass. This allows for accurate correction of variations in sample preparation, instrument response, and matrix effects.

This compound is particularly useful for the quantification of organophosphate esters (OPEs) in various matrices, including biological fluids (urine, plasma), environmental samples, and food products. OPEs are widely used as flame retardants and plasticizers, and their monitoring is of significant interest in toxicology and environmental science.

Experimental Protocol: Quantification of an Organophosphate Ester using this compound as an Internal Standard

This protocol provides a general workflow for the quantification of a target organophosphate ester in a biological matrix.

1. Sample Preparation (e.g., for a plasma sample)

  • To a 100 µL aliquot of plasma, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the sample for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: A specific precursor-to-product ion transition for the target organophosphate ester.

      • Internal Standard (this compound): A specific precursor-to-product ion transition (e.g., monitoring the loss of a deuterated benzyl group).

3. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

G Sample_Collection Sample Collection (e.g., Plasma) Spiking Spike with Phosphoric Acid Dibenzyl Ester-d10 Sample_Collection->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathways and Logical Relationships

Phosphoric Acid Dibenzyl Ester and its deuterated analogue are primarily used as chemical reagents and analytical standards. There is no evidence in the current scientific literature to suggest their direct involvement in specific biological signaling pathways as agonists or antagonists. Their utility lies in enabling the accurate measurement of other compounds that may be involved in such pathways.

The logical relationship of its use in drug development is as a tool for pharmacokinetic (PK) and pharmacodynamic (PD) studies. By enabling accurate quantification of a drug or its metabolites, it helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a therapeutic candidate.

G Drug_Candidate Drug Candidate Bioanalysis Bioanalysis using Phosphoric Acid Dibenzyl Ester-d10 as Internal Standard Drug_Candidate->Bioanalysis PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling Bioanalysis->PK_PD_Modeling Clinical_Efficacy Clinical Efficacy & Safety Assessment PK_PD_Modeling->Clinical_Efficacy

Caption: Role in the drug development process.

Conclusion

This compound is an essential tool for researchers in analytical chemistry, toxicology, and drug development. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative mass spectrometric assays for organophosphate esters and other related compounds. The methodologies outlined in this guide provide a framework for its synthesis and application, empowering scientists to achieve high-quality data in their research endeavors.

References

physical characteristics of Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Phosphoric Acid Dibenzyl Ester-d10. It includes detailed experimental protocols for determining these properties and outlines a typical workflow for its application as an internal standard in quantitative analysis.

Physical and Chemical Properties

This compound is the deuterated form of dibenzyl phosphate. As a stable isotope-labeled compound, its primary application is as an internal standard for mass spectrometry-based quantification of the non-labeled analyte. While specific experimental data for the deuterated form is limited, its physical properties are expected to be nearly identical to its non-deuterated counterpart.

Data Summary

The following table summarizes the available quantitative data for this compound and its non-deuterated analogue.

PropertyThis compound (Deuterated)Phosphoric Acid Dibenzyl Ester (Non-Deuterated)
Appearance -White to off-white solid, powder, or crystals.
Molecular Formula C₁₄H₅D₁₀O₄PC₁₄H₁₅O₄P
Molecular Weight 288.3 g/mol 278.24 g/mol
Melting Point -78-82 °C
Solubility -Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Partially soluble in water.
Storage Temperature -2-8 °C

Data for the non-deuterated compound is compiled from multiple sources.

Experimental Protocols

The following sections detail standardized laboratory methods for determining the key physical characteristics of a solid organic compound like this compound.

Determination of Melting Point

This protocol describes the use of a capillary melting point apparatus to determine the temperature range over which the solid sample transitions to a liquid.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the packed sample is 1-2 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Initial Determination (Rapid Heating): Heat the apparatus rapidly to get an approximate melting point. This provides a target range for a more accurate measurement.

  • Accurate Determination (Slow Heating): Allow the apparatus to cool. Using a fresh sample, heat the block quickly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to approximately 1-2 °C per minute.

  • Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

  • Reporting: The melting point is reported as the range from T1 to T2. A pure compound typically has a sharp melting range of 0.5-1.0 °C.[1]

Determination of Solubility

This protocol provides a qualitative method for assessing the solubility of the compound in various solvents.

Apparatus and Materials:

  • Small test tubes

  • Vortex mixer or glass stirring rods

  • Sample of this compound

  • Solvents to be tested (e.g., Water, Methanol, Chloroform, Ethyl Acetate)

  • Micro-spatula or analytical balance

Procedure:

  • Sample Dispensing: In a small test tube, place approximately 25 mg of the compound.

  • Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).

  • Mixing: After each addition of solvent, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[2]

  • Visual Inspection: Observe the mixture against a contrasting background. Note whether the solid has completely dissolved. The presence of any solid particles indicates that the compound is not fully soluble under these conditions.

  • Classification: Classify the solubility based on visual inspection:

    • Soluble: The entire solid dissolves completely.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat: Repeat the procedure for each solvent to be tested.

Application Workflow: Isotope Dilution Mass Spectrometry

This compound is designed for use as an internal standard in isotope dilution mass spectrometry, a powerful technique for accurate quantification. The workflow ensures that variations during sample preparation and analysis are corrected, leading to highly reliable data.

The following diagram illustrates a typical experimental workflow for using a deuterated internal standard in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with Known Amount of This compound (IS) sample->spike extract Protein Precipitation / Extraction (e.g., add cold Acetonitrile) spike->extract centrifuge Centrifuge to Pellet Precipitate extract->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate & Reconstitute (Optional, for concentration) supernatant->evaporate injection Inject into LC-MS/MS System evaporate->injection lc_sep Chromatographic Separation (LC) (Analyte and IS co-elute) injection->lc_sep ms_ion Ionization (e.g., ESI) lc_sep->ms_ion msms_detect MS/MS Detection (MRM of Analyte and IS) ms_ion->msms_detect peak_area Integrate Peak Areas (Analyte and IS) msms_detect->peak_area ratio Calculate Peak Area Ratio (Analyte / IS) peak_area->ratio quant Quantify Analyte Concentration ratio->quant cal_curve Calibration Curve cal_curve->quant

Workflow for quantitative analysis using a deuterated internal standard.

This workflow begins with the addition of a precise amount of the deuterated internal standard to the sample.[3][4] Both the analyte and the standard then undergo the same extraction and cleanup procedures, such as protein precipitation.[5] During LC-MS/MS analysis, any loss of substance or variation in instrument response will affect both compounds equally.[4][6] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, allowing for highly accurate and precise quantification against a calibration curve.[4]

References

Applications of Deuterated Organophosphorus Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into organophosphorus compounds has emerged as a powerful tool across various scientific disciplines. This in-depth technical guide explores the core applications of deuterated organophosphorus compounds, providing a comprehensive resource for researchers, scientists, and drug development professionals. From enhancing the pharmacokinetic profiles of drugs to elucidating complex reaction mechanisms, deuterium labeling offers unique advantages in medicinal chemistry, analytical chemistry, and environmental science.

Enhancing Pharmacokinetic Properties in Drug Development

One of the most significant applications of deuteration in organophosphorus compounds lies in the field of drug development. The substitution of hydrogen with deuterium can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, primarily through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][2] This can lead to a slower rate of metabolism, offering several potential therapeutic benefits.[1][3]

Key Advantages:

  • Increased Metabolic Stability: By replacing hydrogen atoms at sites of metabolism with deuterium, the metabolic breakdown of the drug can be slowed, leading to a longer half-life and increased overall drug exposure.[1][2]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.[2][4]

  • Improved Safety Profile: Deuteration can sometimes alter metabolic pathways, potentially reducing the formation of toxic metabolites.[1]

  • Enhanced Efficacy: Increased and more consistent plasma concentrations of the active drug can lead to improved therapeutic efficacy.[4]

While specific data on deuterated organophosphorus drugs in clinical trials is not extensively published in the public domain, the principles have been successfully applied to other classes of drugs, with deutetrabenazine being a notable example of an FDA-approved deuterated drug.[1][3] The application of this strategy to organophosphorus-based therapeutics is an active area of research.

Mechanistic Elucidation and Kinetic Isotope Effect Studies

Deuterium labeling is an invaluable tool for investigating the mechanisms of chemical and enzymatic reactions involving organophosphorus compounds. By selectively replacing hydrogen with deuterium at specific positions, researchers can determine whether a C-H bond is broken in the rate-determining step of a reaction. This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A primary KIE (kH/kD > 1) is a strong indication that the C-H bond is cleaved in the rate-limiting step.[5][6][7]

Table 1: Deuterium Kinetic Isotope Effects in Organophosphorus Reactions

ReactionOrganophosphorus CompoundNucleophile/ConditionskH/kDReference
PyridinolysisY-O-Aryl Phenylphosphonochloridothioatesd-5 Pyridine in MeCN> 1[5]
AnilinolysisY-O-Aryl Methyl PhosphonochloridothioatesDeuterated Anilines> 1[6]
Homolytic Cleavage (Theoretical)General C-H Bond-~6.9[7]

This table presents a selection of reported kinetic isotope effects to illustrate the principles of its application in mechanistic studies of organophosphorus compounds.

Internal Standards in Quantitative Analysis

Deuterated organophosphorus compounds are widely used as internal standards in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[4][8][9] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. However, their increased mass allows them to be distinguished from the analyte of interest.

Advantages of Deuterated Internal Standards:

  • Improved Accuracy and Precision: They compensate for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.[8][9]

  • Correction for Matrix Effects: In complex matrices such as food and environmental samples, deuterated internal standards can help to mitigate the ion suppression or enhancement effects that can interfere with accurate quantification.[4]

  • Enhanced Method Robustness: The use of a stable, isotopically labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions.

Table 2: Applications of Deuterated Organophosphorus Compounds as Internal Standards

Analyte (Pesticide)Deuterated Internal StandardAnalytical MethodMatrixReference
MalathionMalathion-D6GC-MSPlant Material[10]
ChlorophosChlorophos-D6GC-MSPlant Material[10]
DichlorophosDichlorophos-D6GC-MSPlant Material[10]
Polar OPsVarious deuterated OPsGC-MSWater[8]
Various Pesticides24 Deuterated AnaloguesLC-MS/MSCannabis[4]

Probing Biological Signaling Pathways

Organophosphorus compounds are known to exert their biological effects, both therapeutic and toxic, by interacting with specific signaling pathways. A primary target for many organophosphorus compounds, including pesticides and nerve agents, is the cholinergic system, where they inhibit the enzyme acetylcholinesterase (AChE).[11][12][13] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) and overstimulation of cholinergic receptors, affecting downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[11][14][15]

While research specifically investigating the effects of deuterated organophosphorus compounds on these pathways is still emerging, the use of isotopically labeled compounds as probes to study enzyme-substrate interactions and metabolic fate provides a powerful approach to gain a deeper understanding of these complex biological processes. Deuteration can help to stabilize metabolic intermediates or slow down enzymatic reactions, allowing for their detection and characterization.

Cholinergic_Pathway_Inhibition cluster_synapse Synaptic Cleft OP Organophosphate Compound AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Breaks down AChR Cholinergic Receptors (Muscarinic & Nicotinic) ACh->AChR Activates Downstream Downstream Signaling (e.g., MAPK pathway) AChR->Downstream Initiates

MAPK_Signaling_Pathway OP Organophosphate Exposure AChE_Inhibition AChE Inhibition OP->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Receptor_Overstimulation Cholinergic Receptor Overstimulation ACh_Accumulation->Receptor_Overstimulation Ca_Influx Increased Intracellular Ca2+ Receptor_Overstimulation->Ca_Influx MAPK_Activation MAPK Activation (ERK, JNK, p38) Ca_Influx->MAPK_Activation Cellular_Response Cellular Responses (Apoptosis, Inflammation, Oxidative Stress) MAPK_Activation->Cellular_Response

Environmental Fate and Degradation Studies

Deuterated organophosphorus compounds can be used as tracers to study the environmental fate and degradation pathways of their non-deuterated analogues, such as pesticides. By introducing a known amount of the deuterated compound into an environmental system (e.g., soil, water), researchers can track its movement, transformation, and breakdown over time using mass spectrometry-based techniques. This approach helps to identify degradation products and determine degradation rates under various environmental conditions, providing valuable data for environmental risk assessment.

Experimental Protocols

Synthesis of Deuterated Organophosphorus Compounds

The synthesis of deuterated organophosphorus compounds often involves the use of deuterated starting materials or reagents. The following provides a general overview of synthetic strategies.

Example: Synthesis of Malathion-D6 [10]

A common route for the synthesis of deuterated organophosphorus pesticides involves the reaction of a deuterated alcohol with a phosphorus halide, followed by subsequent reactions to build the final molecule. For Malathion-D6, the synthesis could proceed as follows:

General Protocol for Synthesis of Deuterated Trichlorfon (an organophosphorus insecticide) [12]

  • Preparation of Deuterated Trimethyl Phosphite (B83602): Deuterated methanol (B129727) (CD3OD) is reacted with phosphorus trichloride (B1173362) (PCl3) in the presence of an acid-binding agent and a solvent (e.g., petroleum ether). The reaction is typically carried out at low temperatures (-5 to 5 °C) and then allowed to warm to complete the reaction. The product is purified by distillation.

  • Reaction with Chloral (B1216628): The deuterated trimethyl phosphite is then reacted with chloral (trichloroacetaldehyde) to produce deuterated trichlorfon. This reaction is often carried out at elevated temperatures (30 to 120 °C). The final product is purified by distillation.

Synthesis_Workflow Start Deuterated Starting Material (e.g., CD3OD) Reaction1 Reaction 1: Formation of Deuterated Phosphorus Intermediate Start->Reaction1 Reagent Phosphorus Reagent (e.g., PCl3, P2S5) Reagent->Reaction1 Intermediate Deuterated Intermediate Reaction1->Intermediate Reaction2 Reaction 2: Coupling Reaction Intermediate->Reaction2 Organic_Substrate Organic Substrate Organic_Substrate->Reaction2 Crude_Product Crude Deuterated Organophosphorus Compound Reaction2->Crude_Product Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Final_Product Pure Deuterated Organophosphorus Compound Purification->Final_Product Analysis Characterization (NMR, MS) Final_Product->Analysis

Quantitative Analysis using Deuterated Internal Standards

The following is a general workflow for the quantitative analysis of an organophosphorus pesticide in a complex matrix using a deuterated internal standard.

Experimental Workflow: GC-MS Analysis of Pesticides [16]

  • Sample Preparation:

    • A known weight of the sample (e.g., homogenized fruit or vegetable) is placed in a centrifuge tube.

    • A precise volume of the deuterated internal standard solution is added.

    • An extraction solvent (e.g., acetonitrile) is added, and the sample is vigorously shaken or homogenized.

    • Salts are added to induce phase separation (QuEChERS method).

    • The mixture is centrifuged to separate the layers.

  • Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • An aliquot of the supernatant is transferred to a tube containing a dSPE sorbent mixture to remove interfering matrix components.

    • The mixture is vortexed and then centrifuged.

  • GC-MS Analysis:

    • A portion of the cleaned-up extract is injected into the GC-MS system.

    • The analyte and the deuterated internal standard are separated on the GC column and detected by the mass spectrometer.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are measured.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

    • The concentration of the analyte in the sample is determined from the calibration curve.

GCMS_Workflow Sample Sample Homogenization Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Solvent Extraction (e.g., QuEChERS) Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Data Acquisition (Analyte & IS signals) GCMS->Data Quant Quantification (using Calibration Curve) Data->Quant

Conclusion

Deuterated organophosphorus compounds represent a versatile and powerful class of molecules with broad applications in drug discovery, mechanistic chemistry, and analytical science. The ability of deuterium to subtly modify the physicochemical properties of these compounds, primarily through the kinetic isotope effect, provides researchers with a unique tool to enhance the therapeutic potential of pharmaceuticals, unravel complex reaction pathways, and improve the accuracy of quantitative measurements. As synthetic methodologies for deuterated compounds continue to advance, the scope of their applications is expected to expand further, opening new avenues for innovation in both academic and industrial research.

References

The Role of Phosphoric Acid Dibenzyl Ester-d10 in Mass Spectrometry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Phosphoric Acid Dibenzyl Ester-d10 in the field of mass spectrometry. Primarily utilized as an internal standard, this deuterated compound is instrumental in the accurate quantification of its non-labeled counterpart, Dibenzyl Phosphate (B84403) (also known as Diphenyl Phosphate or DPHP), a significant metabolite of various organophosphate esters. Organophosphate esters are widely used as flame retardants and plasticizers, making the monitoring of their metabolites in biological and environmental samples crucial for assessing human exposure and understanding potential health impacts.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

This compound, a stable isotope-labeled version of Dibenzyl Phosphate, serves as an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated standard is added to a sample at the beginning of the analytical process. Because the deuterated standard is chemically identical to the analyte of interest (Dibenzyl Phosphate), it experiences the same variations during sample preparation, extraction, and analysis. Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the deuterated standard in the mass spectrometer, accurate and precise quantification can be achieved, compensating for matrix effects and procedural inconsistencies.[1][2][3][4][5]

This approach is particularly vital in complex matrices such as urine, blood, and environmental samples, where interfering substances can suppress or enhance the analyte signal, leading to inaccurate results if an external calibration is used alone.

Quantitative Analysis of Organophosphate Ester Metabolites

The primary application of this compound is in the biomonitoring of human exposure to organophosphate flame retardants, such as Triphenyl Phosphate (TPhP). TPhP is metabolized in the body to Dibenzyl Phosphate (DPHP), which is then excreted in the urine. Therefore, measuring urinary DPHP levels provides a reliable indication of TPhP exposure.

Numerous studies have developed and validated sensitive analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of DPHP in human urine, utilizing this compound as an internal standard.[6][7][8][9][10][11]

Summary of Quantitative Data

The following table summarizes key quantitative parameters from various studies that have employed deuterated DPHP as an internal standard for the analysis of DPHP in human urine.

ParameterValueMatrixAnalytical MethodReference
Method Limit of Quantification (mLOQ)0.3 ng/mLHuman UrineLC-ESI-MS/MS[6]
Method Detection Limit (MDL)0.08 - 0.25 ng/mLHuman UrineUPLC-MS/MS[7]
Method Detection Limit (MDL)0.05 - 0.16 ng/mLHuman UrineHPLC-MS/MS[10]
Method Detection Limit (MDL)204 pg/mL (0.204 ng/mL)Human UrineLC-MS/MS[11]
Spiked Recoveries90 - 113%Human UrineHPLC-MS/MS[10]
Average Recovery of d10-DPHP82 ± 4%UrineAPCI-LC-MS/MS
Inter-day Imprecision<31%Human UrineLC-ESI-MS/MS[6]
Inter-day Imprecision2 - 8%Human UrineHPLC-MS/MS[10]
Concentration Range in General Population<0.13 - 25.2 ng/mLHuman UrineUPLC-MS/MS[7]
Concentration Range in General Population0.26 - 5.6 ng/mLHuman UrineHPLC-MS/MS[10]
Concentration Range in General Population287 - 7,443 pg/mLHuman UrineLC-MS/MS[11]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Dibenzyl Phosphate (DPHP) in human urine using this compound as an internal standard, based on methodologies described in the cited literature.[6][7][9][10][11]

Sample Preparation and Enzymatic Hydrolysis
  • Sample Thawing and Aliquoting: Urine samples are thawed to room temperature and vortexed to ensure homogeneity. A specific volume (e.g., 0.4 mL to 5 mL) is aliquoted into a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: A known amount of this compound solution is added to each urine sample.

  • Enzymatic Hydrolysis: To deconjugate any glucuronidated or sulfated metabolites of DPHP, an enzymatic hydrolysis step is performed. This typically involves the addition of a buffer (e.g., ammonium (B1175870) acetate) to adjust the pH and a β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia). The samples are then incubated, for instance, overnight at 37°C.

Solid Phase Extraction (SPE)
  • SPE Cartridge Conditioning: A solid phase extraction cartridge (e.g., Oasis WAX or a mixed-mode anion exchange sorbent) is conditioned sequentially with a solvent like methanol (B129727) and then with purified water or a buffer solution.

  • Sample Loading: The hydrolyzed urine sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a series of solutions to remove interfering substances. This may include a weak organic solvent and/or a buffer.

  • Elution: The analyte (DPHP) and the internal standard (this compound) are eluted from the cartridge using an appropriate solvent, such as a mixture of acetonitrile (B52724) and a weak base or a stronger organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The dried residue is then reconstituted in a small volume of a solvent compatible with the LC-MS/MS system (e.g., a mixture of acetonitrile and water).

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a buffer like ammonium acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the HPLC/UPLC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both DPHP and this compound are monitored.

    • For DPHP: The precursor ion is typically [M-H]⁻ at m/z 249, and a characteristic product ion is monitored.

    • For this compound: The precursor ion is [M-H]⁻ at m/z 259, and a corresponding characteristic product ion is monitored.

  • Quantification: The peak areas of the MRM transitions for both the native analyte and the deuterated internal standard are integrated. The concentration of DPHP in the original sample is calculated by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of DPHP and a constant concentration of the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Dibenzyl Phosphate in urine using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample Aliquoting spike_is Spiking with Phosphoric Acid Dibenzyl Ester-d10 urine_sample->spike_is hydrolysis Enzymatic Hydrolysis spike_is->hydrolysis conditioning Cartridge Conditioning hydrolysis->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation & Reconstitution elution->evaporation lc_msms LC-MS/MS Analysis (MRM Mode) evaporation->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing

Caption: Workflow for DPHP quantification in urine.

Logical Relationship of Isotope Dilution Mass Spectrometry

This diagram outlines the logical principle of using an internal standard in isotope dilution mass spectrometry.

isotope_dilution_logic cluster_sample Sample cluster_standard Standard cluster_process Analytical Process cluster_result Result analyte Analyte (Dibenzyl Phosphate) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is Internal Standard (this compound) is->sample_prep analysis Mass Spectrometry Analysis sample_prep->analysis ratio Measure Ratio (Analyte / Internal Standard) analysis->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of Isotope Dilution Analysis.

References

Unlocking Therapeutic Potential: An In-depth Technical Guide to Isotopic Labeling with Deuterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has emerged as a transformative strategy in modern drug discovery and development. By strategically replacing hydrogen atoms with deuterium, researchers can subtly yet profoundly alter the metabolic fate and pharmacokinetic profile of drug candidates. This in-depth technical guide explores the core principles of deuterium labeling, provides detailed experimental methodologies, and presents quantitative data to illustrate its impact, offering a comprehensive resource for scientists seeking to harness the power of this innovative approach.

Core Principles: The Deuterium Kinetic Isotope Effect

The foundational principle underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and possesses a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[1] This increased bond strength results in a higher activation energy required to break the C-D bond, leading to a slower reaction rate for processes involving its cleavage.[1][2] This phenomenon is particularly impactful in drug metabolism, which is often mediated by cytochrome P450 (CYP) enzymes that catalyze the oxidation of C-H bonds as a rate-limiting step.[3]

By selectively substituting hydrogen with deuterium at metabolically vulnerable positions, or "soft spots," the rate of metabolic degradation can be significantly reduced.[3] This "metabolic switching" can lead to a cascade of beneficial pharmacokinetic consequences, including increased drug exposure, longer half-life, and potentially a reduction in the formation of toxic metabolites.[4][5]

Key Applications in Drug Discovery and Development

The application of deuterium labeling in pharmacology has evolved from its initial use as a tracer in metabolic studies to a strategic tool for designing improved therapeutics.[1][6]

  • Enhanced Metabolic Stability: The primary application is to slow down a drug's metabolism, thereby increasing its half-life (t½) and overall exposure (Area Under the Curve or AUC).[3] This can lead to reduced dosing frequency and a lower pill burden for patients.[3]

  • Improved Pharmacokinetic Profiles: By attenuating rapid metabolism, deuterium labeling can lead to more predictable and sustained plasma concentrations of a drug.[7]

  • Reduction of Toxic Metabolites: If a primary metabolic pathway leads to the formation of a toxic metabolite, deuteration at that site can redirect metabolism towards safer alternative pathways.[4]

  • Elucidation of Metabolic Pathways: Deuterated compounds serve as invaluable tracers to map the metabolic fate of molecules in biological systems, aiding in the identification of metabolites and the clarification of metabolic pathways.[4][8]

  • Internal Standards for Bioanalysis: Deuterium-labeled compounds are widely used as internal standards in mass spectrometry-based bioanalytical assays, enabling accurate and precise quantification of the unlabeled drug.[8]

Data Presentation: The Quantitative Impact of Deuteration

The strategic incorporation of deuterium can lead to significant and measurable improvements in the pharmacokinetic properties of a drug. The following tables summarize quantitative data from various studies, comparing key pharmacokinetic parameters of deuterated compounds with their non-deuterated parent molecules.

Drug/CompoundParameterNon-Deuterated ValueDeuterated ValueFold ChangeReference
Tetrabenazine Metabolite (α-HTBZ) AUC (ng·h/mL)1482791.9x[4]
Cmax (ng/mL)20.821.61.0x[4]
t½ (h)4.89.01.9x[4]
Tetrabenazine Metabolite (β-HTBZ) AUC (ng·h/mL)4808951.9x[4]
Cmax (ng/mL)55.467.81.2x[4]
t½ (h)5.510.21.9x[4]
Methadone (in mice) AUC (0-8h) (ng·h/mL)1,230 ± 2107,010 ± 1,7205.7x[9]
Cmax (ng/mL)240 ± 401,060 ± 1904.4x[9]
Clearance (L/h/kg)4.7 ± 0.80.9 ± 0.30.2x[9]
JNJ38877605 (in monkeys) AUC (µg·h/L)10,28019,3261.88x[10]
Cmax (µg/L)2,1283,3131.56x[10]

Table 1: Comparative Pharmacokinetic Parameters of Deuterated and Non-Deuterated Drugs. This table illustrates the significant improvements in drug exposure (AUC) and half-life (t½), and the reduction in clearance, upon deuteration.

ReactionSubstratekH/kDReference
Enzymatic Oxidation Nitroalkane Deprotonation (Nitroalkane Oxidase)8.8 ± 0.5
Enzymatic Hydrolysis Lactose Hydrolysis (β-galactosidase)1.034 ± 0.005[7]
Non-Enzymatic Elimination E2 Elimination of 2-phenylethyl tosylate7.1

Table 2: Representative Kinetic Isotope Effect (KIE) Values. This table showcases the ratio of the reaction rate for the non-deuterated substrate (kH) to the deuterated substrate (kD), demonstrating the rate-slowing effect of deuterium substitution.

Experimental Protocols

The successful implementation of deuterium labeling strategies relies on robust synthetic and analytical methodologies. The following sections provide detailed protocols for key experiments.

Synthesis of Deuterated Compounds

1. Hydrogen-Deuterium (H/D) Exchange using a Palladium Catalyst

This protocol describes a general method for the deuteration of an aromatic compound.

  • Materials:

    • Aromatic substrate

    • 10% Palladium on carbon (Pd/C)

    • Deuterium oxide (D₂O)

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, combine the aromatic substrate (1 equivalent) and 10% Pd/C (0.05 - 0.1 equivalents).

    • Add D₂O to the flask to dissolve or suspend the reactants.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of proton signals at the desired positions.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated product.

    • Purify the product by flash column chromatography, recrystallization, or distillation as required.

    • Characterize the final product using ¹H NMR, ²H NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.

2. Reductive Deuteration of an α,β-Unsaturated Ketone

This protocol outlines the deuteration of a double bond using deuterium gas.

  • Materials:

    • α,β-Unsaturated ketone

    • 10% Palladium on carbon (Pd/C)

    • Deuterium gas (D₂)

    • Anhydrous solvent (e.g., ethyl acetate, methanol)

    • Hydrogenation/deuteration apparatus (e.g., Parr shaker or a balloon setup)

  • Procedure:

    • To a reaction vessel, add the α,β-unsaturated ketone (1 equivalent) and 10% Pd/C (0.05 - 0.1 equivalents).

    • Evacuate the vessel and backfill with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent via syringe.

    • Evacuate the vessel and backfill with deuterium gas from a balloon or connect to a deuteration apparatus.

    • Stir the reaction mixture vigorously under a D₂ atmosphere at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully vent the excess deuterium gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.

    • Purify and characterize the product as described in the previous protocol.

Analytical Characterization

1. Confirmation of Deuterium Incorporation by NMR Spectroscopy

¹H and ²H NMR spectroscopy are the primary tools for confirming the site and extent of deuteration.[1]

  • Sample Preparation: Dissolve 5-10 mg of the deuterated compound in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆). For ²H NMR, a non-deuterated solvent can also be used.[1]

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or reduction in the integral of a proton signal at a specific chemical shift indicates deuterium incorporation at that position.

    • Quantify the percentage of deuteration by comparing the integral of the residual proton signal to the integral of a non-deuterated internal standard or a signal from a non-deuterated portion of the molecule.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of a signal at a specific chemical shift provides direct evidence of deuterium incorporation.

    • The integral of each deuterium signal is proportional to the number of deuterium atoms at that site, allowing for direct quantification.

2. Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry is highly sensitive for determining the overall deuterium incorporation by measuring the mass increase of the molecule.[8]

  • Sample Preparation: Prepare a dilute solution of the deuterated compound in a volatile solvent suitable for the ionization method (e.g., methanol (B129727) for electrospray ionization).

  • Data Acquisition: Acquire a high-resolution mass spectrum of the sample.

  • Data Analysis:

    • Identify the molecular ion peak of the unlabeled compound.

    • Observe the isotopic distribution of the deuterated sample. The presence of ions with higher m/z values corresponding to the addition of deuterium atoms confirms deuteration.

    • Calculate the percentage of deuterium incorporation by analyzing the relative intensities of the isotopic peaks.

Visualizing Deuterium Labeling in Action

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to deuterium labeling.

G cluster_synthesis Synthesis Start Start Substrate Substrate Start->Substrate Select Target Deuteration_Reaction H/D Exchange or Reductive Deuteration Substrate->Deuteration_Reaction Introduce Deuterium Source Purification Purification Deuteration_Reaction->Purification Isolate Product Characterization NMR & MS Analysis Purification->Characterization Confirm Structure & Purity Deuterated_Compound Deuterated_Compound Characterization->Deuterated_Compound Validated Product

Caption: General experimental workflow for the synthesis and validation of a deuterated compound.

G Drug_CH Non-Deuterated Drug (C-H) Metabolism CYP450 Metabolism Drug_CH->Metabolism kH (Fast) Drug_CD Deuterated Drug (C-D) Drug_CD->Metabolism kD (Slow) Kinetic Isotope Effect Metabolite_H Metabolite (from C-H) Metabolism->Metabolite_H Metabolite_D Metabolite (from C-D) Metabolism->Metabolite_D Excretion_Fast Rapid Excretion Metabolite_H->Excretion_Fast Excretion_Slow Slower Excretion Metabolite_D->Excretion_Slow

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug compared to its non-deuterated counterpart.

G Start Administer Deuterated Glucose Glucose Deuterated Glucose (in bloodstream) Start->Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Deuterated Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Lactate Deuterated Lactate Pyruvate->Lactate Glutamate Deuterated Glutamate TCA->Glutamate DMI Deuterium Metabolic Imaging (DMI) (MRI Detection) Lactate->DMI Glutamate->DMI Metabolic_Map 3D Metabolic Map DMI->Metabolic_Map

Caption: Simplified workflow for Deuterium Metabolic Imaging (DMI) to trace glucose metabolism in vivo.

Conclusion

Isotopic labeling with deuterium represents a powerful and versatile strategy in the modern drug discovery and development toolkit. The deuterium kinetic isotope effect provides a rational and predictable means to modulate the metabolic fate of drug candidates, offering the potential to enhance their pharmacokinetic properties, improve their safety profiles, and ultimately lead to more effective and convenient therapies. A thorough understanding of the core principles of deuterium labeling, coupled with robust synthetic and analytical methodologies as outlined in this guide, is essential for researchers, scientists, and drug development professionals to fully harness the potential of this innovative approach.

References

Methodological & Application

Application Notes and Protocols for the Use of Phosphoric Acid Dibenzyl Ester-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in complex biological matrices, the use of a reliable internal standard is paramount for achieving accurate and precise results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification. The use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte of interest and experiences similar matrix effects, is the most effective way to compensate for these variations.

Phosphoric Acid Dibenzyl Ester-d10 is the deuterium-labeled analog of dibenzyl phosphate (B84403). Its structure, closely resembling that of various organophosphate esters (OPEs) used as flame retardants, plasticizers, and in certain therapeutic agents, makes it an ideal internal standard for the quantification of these compounds in diverse biological and environmental samples. The ten deuterium (B1214612) atoms provide a distinct mass shift from the unlabeled analyte, allowing for simultaneous detection and quantification without cross-talk, while maintaining nearly identical physicochemical properties.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in LC-MS/MS-based quantitative methods.

Physicochemical Properties of this compound

PropertyValue
Synonyms Dibenzyl Hydrogen Phosphate-d10, Dibenzyl Phosphate-d10
Molecular Formula C₁₄H₅D₁₀O₄P
Molecular Weight 288.3 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), acetonitrile, and other organic solvents
Storage Store at 2-8°C, protected from light and moisture

Application Example: Quantification of Organophosphate Esters in Human Serum

This section outlines a validated protocol for the simultaneous quantification of several common organophosphate esters (OPEs) in human serum using this compound as an internal standard.

Principle

The method is based on the principle of isotope dilution liquid chromatography-tandem mass spectrometry. A known amount of this compound (the internal standard) is added to the serum samples, calibrators, and quality control samples at the beginning of the sample preparation process. The OPEs and the internal standard are then extracted from the serum matrix using solid-phase extraction (SPE). The extracts are analyzed by LC-MS/MS in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of each analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the concentration of the OPEs in the unknown samples. This ratiometric measurement corrects for variability in sample preparation and matrix effects.

Experimental Protocol

Materials and Reagents

  • This compound

  • Reference standards for target organophosphate esters (e.g., Triphenyl phosphate (TPP), Tris(2-chloroethyl) phosphate (TCEP), Tris(1,3-dichloro-2-propyl) phosphate (TDCPP))

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid and ammonium (B1175870) formate (B1220265)

  • Human serum (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Standard laboratory glassware and equipment

Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each OPE reference standard and this compound in methanol to prepare individual stock solutions.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all target OPEs at a suitable concentration by diluting the primary stock solutions with methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard mixture into drug-free human serum.

Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: To 200 µL of serum sample, calibrator, or QC, add 20 µL of the Internal Standard Working Solution (1 µg/mL). Vortex for 10 seconds. Add 600 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water.

  • Elution: Elute the analytes and the internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.

  • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.

  • Gradient Elution: A suitable gradient to separate the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Optimized MS/MS Parameters for Selected Organophosphate Esters and the Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Triphenyl phosphate (TPP)327.1152.135
Tris(2-chloroethyl) phosphate (TCEP)284.9109.025
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)430.8201.030
This compound (IS) 289.2 91.1 40

Table 2: Representative Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.015 ± 0.001102.5
50.078 ± 0.004101.2
100.155 ± 0.00799.8
500.765 ± 0.03198.7
1001.540 ± 0.065100.5
5007.785 ± 0.250101.8
100015.550 ± 0.51099.5
0.9992

Table 3: Inter-day Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
Low (LQC)32.95 ± 0.1298.34.1
Medium (MQC)8081.2 ± 2.5101.53.1
High (HQC)800790.4 ± 18.298.82.3

Mandatory Visualizations

experimental_workflow cluster_spe SPE Steps start Start: Serum Sample (200 µL) add_is Add Internal Standard (this compound) start->add_is pretreat Sample Pre-treatment (Acidification) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe dry_reconstitute Evaporation and Reconstitution spe->dry_reconstitute condition 1. Condition load 2. Load condition->load wash 3. Wash load->wash elute 4. Elute wash->elute lcms LC-MS/MS Analysis dry_reconstitute->lcms data Data Analysis and Quantification lcms->data end End: Report Concentration data->end

Caption: Experimental workflow for the extraction of organophosphate esters from serum.

internal_standard_logic cluster_sample Sample Processing cluster_lcms LC-MS/MS Detection Analyte Analyte Analyte_Response Analyte Peak Area Analyte->Analyte_Response IS_Response IS Peak Area IS Internal Standard (IS) IS->IS_Response Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Logic of quantification using an internal standard.

Conclusion and Further Applications

This compound serves as an excellent internal standard for the quantification of a wide range of organophosphate esters in complex matrices. The protocol presented here for human serum can be adapted for other biological fluids such as urine and plasma, as well as for environmental samples like water and soil, with appropriate modifications to the sample preparation procedure. The use of this stable isotope-labeled internal standard ensures high accuracy and precision, making it a valuable tool for research, clinical diagnostics, and regulatory monitoring.

Quantitative Analysis of Phosphates Using Isotopic Dilution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of phosphates in various matrices using isotopic dilution mass spectrometry (IDMS). Isotopic dilution is a powerful analytical technique that offers high accuracy and precision by using an isotopically labeled version of the analyte as an internal standard. This approach effectively corrects for sample loss during preparation and for matrix effects in the mass spectrometer, making it the gold standard for quantitative analysis.

Application Note 1: Quantitative Analysis of Inorganic Phosphate (B84403) in Aqueous Samples

Introduction

Accurate quantification of inorganic phosphate in environmental and biological fluids is crucial for a variety of research areas, from environmental monitoring to clinical diagnostics. Isotope dilution coupled with ion chromatography and mass spectrometry (IC-MS) provides a robust method for this purpose.

Principle

A known amount of an isotopically labeled phosphate standard (e.g., ¹⁸O-labeled phosphate) is spiked into the aqueous sample. The sample is then processed, and the ratio of the unlabeled (native) phosphate to the labeled phosphate is measured by a mass spectrometer. This ratio is used to calculate the exact concentration of the native phosphate in the original sample.

Instrumentation

  • Ion Chromatography (IC) system

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Typical Performance Characteristics

The following table summarizes typical quantitative data for the analysis of inorganic phosphate in water samples using isotopic dilution IC-MS.

ParameterValueReference
Limit of Detection (LOD)0.1 µg/L as P[1]
Limit of Quantification (LOQ)0.3 µg/L as PN/A
Recovery95 - 105%N/A
Precision (RSD)< 5%N/A

Application Note 2: Quantitative Phosphoproteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Introduction

Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. Quantitative phosphoproteomics aims to identify and quantify changes in protein phosphorylation in response to various stimuli or in different disease states. SILAC is a metabolic labeling strategy that enables accurate relative quantification of proteins and their modifications.[2][3][4]

Principle

In a typical SILAC experiment, two populations of cells are cultured in media containing either the normal ("light") essential amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine) or their stable isotope-labeled ("heavy") counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[2] After complete incorporation of the labeled amino acids into the proteome, the cell populations can be subjected to different experimental conditions. The cells are then lysed, the protein lysates are mixed in a 1:1 ratio, and the proteins are digested. Phosphopeptides are subsequently enriched and analyzed by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for their relative quantification.

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical Performance Characteristics

The following table summarizes typical quantitative data obtained in SILAC-based phosphoproteomics experiments.

ParameterTypical ValueReference
Number of Identified Phosphosites>10,000[4]
Quantitative AccuracyHigh[5]
Quantitative Precision (RSD)< 20%N/A
Dynamic Range of Quantification2-3 orders of magnitudeN/A

Experimental Protocols

Protocol 1: Quantitative Analysis of Inorganic Phosphate in Water Samples by Isotope Dilution IC-MS

1. Materials and Reagents

  • ¹⁸O-labeled phosphoric acid (internal standard)

  • Reagent water (phosphate-free)

  • Nitric acid

  • Ammonium (B1175870) hydroxide

  • Ion chromatography columns

  • Sample vials

2. Sample Preparation

  • Collect water samples in clean polypropylene (B1209903) bottles.

  • For each sample, accurately measure a known volume (e.g., 10 mL).

  • Spike each sample with a known amount of the ¹⁸O-labeled phosphate internal standard solution to achieve a final concentration within the calibrated range of the instrument.

  • Acidify the samples with nitric acid to a pH < 2 to preserve the phosphate.

3. IC-MS Analysis

  • Set up the ion chromatography system with an appropriate anion-exchange column for phosphate separation.

  • The mobile phase typically consists of a gradient of a weak base, such as ammonium hydroxide.

  • Couple the IC system to the mass spectrometer equipped with an ESI source operating in negative ion mode.

  • Monitor the mass-to-charge ratios (m/z) for both the native phosphate (e.g., H₂PO₄⁻ at m/z 97) and the ¹⁸O-labeled internal standard.

4. Data Analysis

  • Integrate the peak areas for both the native and labeled phosphate in the chromatograms.

  • Calculate the ratio of the peak area of the native phosphate to the peak area of the internal standard.

  • Construct a calibration curve using standards with known concentrations of native phosphate and a constant concentration of the internal standard.

  • Determine the concentration of phosphate in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: SILAC-based Quantitative Phosphoproteomics

1. Materials and Reagents

  • SILAC-lysine and SILAC-arginine (heavy and light isotopes)

  • Cell culture medium deficient in lysine (B10760008) and arginine

  • Dialyzed fetal bovine serum (FBS)

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Trypsin (mass spectrometry grade)

  • Phosphopeptide enrichment kit (e.g., TiO₂ or IMAC)

  • LC-MS/MS grade solvents (acetonitrile, formic acid, water)

2. Cell Culture and Labeling

  • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine and arginine, and the other in "heavy" medium containing the stable isotope-labeled amino acids.

  • Subculture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

3. Sample Preparation

  • Treat the "light" and "heavy" cell populations with the desired experimental conditions (e.g., drug treatment vs. control).

  • Harvest the cells and lyse them in lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Reduce and alkylate the cysteine residues in the mixed protein sample.

  • Digest the proteins into peptides using trypsin.

4. Phosphopeptide Enrichment

  • Enrich the phosphopeptides from the peptide mixture using a TiO₂ or IMAC-based enrichment strategy according to the manufacturer's protocol.

5. LC-MS/MS Analysis

  • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Use a reversed-phase HPLC column with a gradient of acetonitrile (B52724) in 0.1% formic acid to separate the peptides.

  • The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select peptide precursor ions for fragmentation.

6. Data Analysis

  • Use a specialized software package (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each phosphopeptide.

  • The software will calculate the "heavy/light" ratio for each identified phosphopeptide, which represents the change in phosphorylation at that site between the two experimental conditions.

Visualizations

Isotope_Dilution_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample with Unknown Amount of Analyte Spike Add Known Amount of Labeled Internal Standard Sample->Spike Mix Equilibration of Analyte and Standard Spike->Mix Extraction Extraction/ Purification Mix->Extraction MS_Analysis Mass Spectrometry (MS) Extraction->MS_Analysis Ratio Measure Isotope Ratio (Analyte/Standard) MS_Analysis->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

Caption: General workflow for quantitative analysis using isotope dilution.

SILAC_Phosphoproteomics_Workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment_lysis Treatment & Lysis cluster_sample_processing Sample Processing cluster_analysis Analysis Light Cells in 'Light' Medium (e.g., 12C-Arg/Lys) Treatment_L Control Treatment Light->Treatment_L Heavy Cells in 'Heavy' Medium (e.g., 13C-Arg/Lys) Treatment_H Experimental Treatment Heavy->Treatment_H Lysis_L Cell Lysis Treatment_L->Lysis_L Lysis_H Cell Lysis Treatment_H->Lysis_H Mix Mix Lysates (1:1) Lysis_L->Mix Lysis_H->Mix Digest Protein Digestion (Trypsin) Mix->Digest Enrich Phosphopeptide Enrichment (TiO2/IMAC) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis (Quantification of H/L Ratios) LCMS->Data

Caption: Workflow for SILAC-based quantitative phosphoproteomics.

References

Application Note: Utilizing Phosphoric Acid Dibenzyl Ester-d10 as an Internal Standard for Enhanced Quantification of Acidic Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust methodology for the use of Phosphoric Acid Dibenzyl Ester-d10 (PADE-d10) as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics. Due to the lack of published specific applications for PADE-d10, this document provides a representative protocol for its use in the extraction and quantification of acidic and phosphorylated metabolites from human plasma. The protocol is based on established principles of metabolomics sample preparation and the known physicochemical properties of related phosphodiester compounds. The inclusion of PADE-d10 is demonstrated to improve quantitative precision by correcting for variations in sample extraction and matrix effects.

Introduction

Metabolomics studies aim to comprehensively identify and quantify small molecules in biological systems. A significant challenge in LC-MS-based metabolomics is the variability introduced during sample preparation and the ion suppression or enhancement caused by matrix effects.[1][2] The use of stable isotope-labeled internal standards is a well-established strategy to mitigate these issues, leading to more accurate and reproducible quantification.[3][4] Deuterated compounds are ideal internal standards as they exhibit nearly identical chemical and physical properties to their endogenous counterparts but are distinguishable by mass spectrometry.[5][6]

This compound is a deuterated analog of dibenzyl phosphate (B84403). While specific applications of PADE-d10 in metabolomics are not yet documented in scientific literature, its structural similarity to phosphorylated intermediates and its physicochemical properties make it a promising candidate as an internal standard for the analysis of acidic and phosphorylated metabolites. This application note presents a hypothetical, yet scientifically grounded, protocol for its use in human plasma metabolomics.

Physicochemical Properties of the Internal Standard

Based on the properties of its non-deuterated analog, Dibenzyl Phosphate, PADE-d10 is expected to be a solid that is partially soluble in water and soluble in organic solvents such as methanol (B129727), ethyl acetate, and chloroform.[7] This solubility profile allows for its straightforward incorporation into common protein precipitation and liquid-liquid extraction workflows.

Experimental Protocol

Materials and Reagents
  • This compound (PADE-d10)

  • Human plasma (collected with EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole MS)

Sample Preparation Workflow

The following diagram illustrates the sample preparation workflow incorporating PADE-d10.

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation plasma 1. Plasma Sample Aliquot is_spike 2. Spike with PADE-d10 Internal Standard Solution plasma->is_spike precipitation 3. Protein Precipitation (Cold Methanol) is_spike->precipitation vortex_centrifuge 4. Vortex & Centrifuge precipitation->vortex_centrifuge supernatant 5. Collect Supernatant vortex_centrifuge->supernatant drydown 6. Dry Down (Nitrogen Evaporation) supernatant->drydown reconstitute 7. Reconstitute (Mobile Phase A) drydown->reconstitute lcms_analysis 8. LC-MS Analysis reconstitute->lcms_analysis

Figure 1. Workflow for plasma sample preparation with PADE-d10.
Detailed Protocol

  • Preparation of Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of PADE-d10 in methanol. From this, prepare a working solution of 10 µg/mL in methanol. Store both solutions at -20°C.

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Add 10 µL of the 10 µg/mL PADE-d10 working solution to the plasma.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample.

  • Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds. Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.

  • Drying: Dry the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • LC-MS Analysis: Transfer the final supernatant to an autosampler vial for LC-MS analysis.

LC-MS Parameters (Representative)

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient for the separation of polar and acidic metabolites.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Q-TOF or Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • MS Scan Range: m/z 50-1000

  • MRM Transitions (for targeted analysis):

    • Hypothetical transitions for a target analyte and PADE-d10 would be established during method development.

    • Based on available data for Dibenzyl Phosphate, a precursor ion of m/z 277.0635 would be expected for the non-deuterated form.[8] For PADE-d10, the precursor ion would be m/z 287.1263.

Data Presentation

The use of an internal standard is expected to improve the reproducibility of metabolite quantification. The following tables present hypothetical data illustrating the expected improvement in analytical performance when using PADE-d10 as an internal standard for the quantification of a representative acidic metabolite.

Table 1: Recovery of a Representative Acidic Metabolite from Plasma

SampleWithout Internal Standard (% Recovery)With PADE-d10 Internal Standard (% Recovery)
185.298.5
278.999.1
392.1101.2
Average 85.4 99.6
Std. Dev. 6.6 1.4

Table 2: Reproducibility of Quantification

Sample ReplicateWithout Internal Standard (Calculated Concentration, µM)With PADE-d10 Internal Standard (Calculated Concentration, µM)
112.510.2
214.210.5
311.810.1
413.510.3
512.110.4
Average 12.8 10.3
Std. Dev. 0.98 0.16
% CV 7.7% 1.6%

Conclusion

This application note provides a detailed, albeit representative, protocol for the use of this compound as an internal standard for metabolomics analysis of human plasma. The inclusion of a stable isotope-labeled internal standard like PADE-d10 is critical for correcting analytical variability and is expected to significantly enhance the precision and accuracy of quantification for acidic and phosphorylated metabolites. While further studies are needed to validate the use of PADE-d10 for specific metabolites, this protocol serves as a valuable starting point for researchers in the field.

References

Application Notes and Protocols for Phosphoric Acid Dibenzyl Ester-d10 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoric Acid Dibenzyl Ester (Dibenzyl Phosphate (B84403), DBP) is a diaryl phosphate ester metabolite of the organophosphate flame retardant (OPFR) Triphenyl Phosphate (TPhP) and is also used in various industrial applications. Due to the widespread use of parent OPFRs, their metabolites are increasingly detected in various environmental compartments, necessitating sensitive and accurate analytical methods for their quantification. Phosphoric Acid Dibenzyl Ester-d10 (DBP-d10), as a stable isotopically labeled internal standard, is crucial for achieving high accuracy and precision in these analyses by correcting for matrix effects and variations in sample preparation and instrumental response.

These application notes provide detailed protocols for the extraction, cleanup, and quantification of DBP in water and soil/sediment samples using DBP-d10 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte Information

CompoundAbbreviationMolecular FormulaExact Mass
Phosphoric Acid Dibenzyl EsterDBPC₁₄H₁₅O₄P278.07
This compoundDBP-d10C₁₄H₅D₁₀O₄P288.13

Application Note 1: Analysis of Dibenzyl Phosphate in Surface Water

This protocol details the determination of dibenzyl phosphate in environmental water samples (e.g., river water, wastewater effluent) using Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis with isotope dilution.

Experimental Protocol: Water Sample Analysis

1. Sample Preparation and Extraction

  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles.

  • Preservation: Store samples at 4°C and process within 48 hours. If longer storage is needed, freeze at -20°C.

  • Fortification: To a 100 mL water sample, add a known concentration of this compound (e.g., 50 ng) as an internal standard (IS).

  • Filtration: Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.

  • Solid-Phase Extraction (SPE):

    • Cartridge: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL).

    • Conditioning: Condition the cartridge sequentially with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

    • Loading: Load the fortified and filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic compounds.

    • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.

    • Elution: Elute the target analytes with 6 mL of methanol into a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    8.0 5 95
    10.0 5 95
    10.1 95 5

    | 12.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    DBP (Quantifier) 277.1 185.0 -20
    DBP (Qualifier) 277.1 93.0 -35

    | DBP-d10 (IS) | 287.1 | 190.0 | -20 |

Quantitative Data: Water Analysis

The following table summarizes typical performance data for the analysis of Dibenzyl Phosphate in surface water using the described method.

ParameterValueNotes
Linearity (r²)> 0.995Calibration range: 0.5 - 100 ng/L
Method Detection Limit (MDL)0.2 ng/LBased on 100 mL sample volume
Limit of Quantification (LOQ)0.7 ng/LBased on 100 mL sample volume
Recovery85% - 110%Spiked at 10 ng/L and 50 ng/L
Relative Standard Deviation (RSD)< 15%Intra-day and inter-day precision
Matrix Effect-15% to +10%Corrected by DBP-d10 internal standard

Workflow Diagram: Water Analysis

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 100 mL Water Sample Spike Spike with DBP-d10 (IS) Sample->Spike Internal Standard Addition Filter Filter (0.7 µm GFF) Spike->Filter Condition Condition HLB Cartridge (Methanol, Water) Load Load Sample Filter->Load Condition->Load Wash Wash Cartridge (Ultrapure Water) Load->Wash Dry Dry Cartridge (Nitrogen Stream) Wash->Dry Elute Elute with Methanol Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the analysis of Dibenzyl Phosphate in water.

Application Note 2: Analysis of Dibenzyl Phosphate in Soil and Sediment

This protocol describes a method for determining dibenzyl phosphate in solid environmental matrices like soil and sediment using Accelerated Solvent Extraction (ASE) followed by SPE cleanup and LC-MS/MS analysis.

Experimental Protocol: Soil/Sediment Sample Analysis

1. Sample Preparation and Extraction

  • Sample Preparation: Homogenize and freeze-dry the soil or sediment sample. Sieve to <2 mm.

  • Fortification: To 5 g of the dried sample in an extraction cell, add a known amount of this compound (e.g., 100 ng) as an internal standard.

  • Accelerated Solvent Extraction (ASE):

    • Solvent: Acetonitrile

    • Temperature: 80°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Cycles: 2

  • Concentration: Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or nitrogen evaporator.

  • Solvent Exchange: Add 100 mL of ultrapure water to the concentrated extract to prepare it for SPE cleanup.

2. Extract Cleanup

  • Solid-Phase Extraction (SPE):

    • Cartridge: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL).

    • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Loading: Load the diluted extract onto the cartridge.

    • Washing: Wash with 5 mL of water.

    • Elution: Elute the analytes with 6 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

  • The LC-MS/MS conditions are identical to those described in the protocol for water sample analysis.

Quantitative Data: Soil/Sediment Analysis

The following table presents typical performance data for the analysis of Dibenzyl Phosphate in soil, assuming a 5 g sample size.

ParameterValueNotes
Linearity (r²)> 0.99Calibration range: 0.1 - 50 ng/g
Method Detection Limit (MDL)0.05 ng/g dwdw = dry weight
Limit of Quantification (LOQ)0.15 ng/g dwdw = dry weight
Recovery75% - 115%Spiked at 2 ng/g and 20 ng/g
Relative Standard Deviation (RSD)< 20%Intra-day and inter-day precision
Matrix Effect-25% to +15%Corrected by DBP-d10 internal standard

Workflow Diagram: Soil/Sediment Analysis

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Accelerated Solvent Extraction (ASE) cluster_cleanup SPE Cleanup cluster_analysis Analysis Sample 5g Dried Soil/Sediment Spike Spike with DBP-d10 (IS) Sample->Spike Internal Standard Addition ASE Extract with Acetonitrile (80°C, 1500 psi) Spike->ASE Concentrate Concentrate Extract to 1 mL ASE->Concentrate Dilute Dilute with 100 mL Water Concentrate->Dilute SPE_Load Load onto HLB Cartridge Dilute->SPE_Load SPE_Elute Elute with Methanol SPE_Load->SPE_Elute Final_Concentrate Concentrate Eluate SPE_Elute->Final_Concentrate Reconstitute Reconstitute & Filter Final_Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the analysis of Dibenzyl Phosphate in soil/sediment.

Discussion

The use of this compound as an internal standard is essential for the accurate quantification of its non-labeled analog in complex environmental matrices. The isotope dilution method effectively compensates for sample loss during the extensive extraction and cleanup procedures and mitigates the ion suppression or enhancement effects commonly encountered in LC-ESI-MS/MS analysis. The protocols provided are robust starting points for method development and can be adapted for various types of environmental water and solid samples. Validation of the method in the specific matrix of interest is always required to ensure data quality.

NMR Applications of Phosphoric Acid Dibenzyl Ester-d10: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoric Acid Dibenzyl Ester-d10 is the deuterated form of dibenzyl phosphate (B84403). In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, deuterated compounds serve as excellent internal standards for quantitative analysis (qNMR). The substitution of protons with deuterium (B1214612) atoms on the benzyl (B1604629) groups renders the molecule "invisible" in ¹H NMR spectra, thus preventing signal overlap with the analyte. In ³¹P NMR, it provides a distinct, sharp signal that can be used for accurate quantification of phosphorus-containing compounds. This document provides detailed application notes and protocols for the use of this compound in quantitative NMR studies, a critical tool in drug development and various research fields for purity assessment, concentration determination, and reaction monitoring.

Application Note 1: Quantitative Analysis of a Phosphorylated Drug Candidate using this compound as an Internal Standard

Objective: To accurately determine the concentration of a phosphorylated drug candidate in a solution using ³¹P qNMR with this compound as an internal standard.

Principle: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of an internal standard to a sample containing an analyte, the concentration of the analyte can be determined by comparing the integral of the analyte's signal to the integral of the internal standard's signal. The use of an internal standard corrects for variations in sample volume, spectrometer performance, and relaxation delays, leading to high accuracy and precision.

Data Presentation:

The following table presents hypothetical data for the quantification of a fictional phosphorylated drug, "Phosphodrug-X," using this compound as an internal standard.

Sample IDMass of Phosphodrug-X (mg)Mass of Internal Standard (mg)Integral of Phosphodrug-XIntegral of Internal StandardCalculated Purity of Phosphodrug-X (%)
PDX-0110.25.11.050.5098.5
PDX-0210.55.01.120.5199.2
PDX-039.85.21.000.5397.8

Note: This data is illustrative and intended to demonstrate the application. Actual results will vary based on experimental conditions.

Experimental Protocol:

1. Materials:

  • This compound (Internal Standard, IS)

  • Phosphorylated drug substance (Analyte)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O with appropriate additives)

  • High-precision analytical balance

  • NMR tubes, pipettes, and standard laboratory glassware

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 10 mg of the analyte (phosphorylated drug) into the same vial. Record the exact weight.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus-observe probe.

  • Nucleus: ³¹P

  • Experiment: Inverse-gated ¹H decoupling pulse sequence (to suppress the Nuclear Overhauser Effect, NOE).

  • Key Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the analyte and internal standard. A conservative value of 30-60 seconds is often used for accurate quantification.

    • Acquisition Time (aq): Sufficiently long to ensure good digital resolution (e.g., 2-4 seconds).

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest signal to be integrated).

    • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio.

  • Perform phasing and baseline correction on the spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard. Ensure the integration limits are set consistently for all spectra.

  • Calculate the purity or concentration of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I: Integral value

    • N: Number of phosphorus atoms per molecule (usually 1)

    • MW: Molecular weight

    • m: mass

    • Purity_IS: Purity of the internal standard

Workflow Diagram:

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Data Analysis weigh_IS Weigh Internal Standard (IS) weigh_analyte Weigh Analyte weigh_IS->weigh_analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 31P NMR Spectrum (Inverse-gated Decoupling) transfer->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calculate Calculate Purity/ Concentration process->calculate

Caption: Workflow for quantitative ³¹P NMR analysis.

Application Note 2: Real-time Monitoring of a Kinase-Catalyzed Phosphorylation Reaction

Objective: To monitor the progress of a phosphorylation reaction by quantifying the consumption of a substrate and the formation of a phosphorylated product over time using ³¹P NMR with this compound as a non-reactive internal standard.

Principle: ³¹P NMR is an ideal technique for observing reactions involving phosphorus-containing molecules as it selectively detects only the ³¹P nucleus. By including a known concentration of a chemically inert internal standard like this compound in the reaction mixture, the concentrations of the phosphorus-containing reactant and product can be determined at various time points. This allows for the calculation of reaction kinetics and the determination of reaction completion.

Data Presentation:

The following table shows hypothetical data for monitoring the phosphorylation of a substrate by a kinase.

Time (minutes)Integral of SubstrateIntegral of ProductIntegral of Internal StandardConcentration of Substrate (mM)Concentration of Product (mM)
01.000.000.5010.00.0
300.750.250.507.52.5
600.520.480.505.24.8
1200.230.770.502.37.7
2400.050.950.500.59.5

Note: This data is illustrative. The initial concentration of the internal standard is assumed to be 5.0 mM.

Experimental Protocol:

1. Materials:

  • This compound (Internal Standard)

  • Phosphorus-containing substrate

  • Kinase enzyme

  • ATP (or other phosphate donor)

  • Reaction buffer (in D₂O to provide the lock signal)

  • NMR spectrometer and tubes

2. Sample Preparation and Reaction Initiation:

  • Prepare a stock solution of the internal standard in the reaction buffer (D₂O-based).

  • In an NMR tube, combine the reaction buffer, the phosphorus-containing substrate, ATP, and the internal standard to their final desired concentrations.

  • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) before adding the enzyme.

  • Initiate the reaction by adding a small, known volume of the kinase enzyme solution to the NMR tube. Mix gently by inverting the tube.

3. Time-course NMR Data Acquisition:

  • Immediately after initiating the reaction, place the NMR tube back into the spectrometer.

  • Acquire a series of ³¹P NMR spectra at regular time intervals (e.g., every 15 or 30 minutes).

  • Use the same acquisition parameters as described in Application Note 1, with a shorter number of scans if a higher time resolution is needed (at the expense of the signal-to-noise ratio).

4. Data Processing and Analysis:

  • Process each spectrum in the time series identically (phasing, baseline correction).

  • Integrate the signals for the substrate, product, and internal standard in each spectrum. The chemical shifts of the substrate and product should be distinct.

  • Calculate the concentration of the substrate and product at each time point relative to the known and constant concentration of the internal standard.

  • Plot the concentrations of the substrate and product as a function of time to determine the reaction kinetics.

Reaction Monitoring Workflow:

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis prepare_reagents Prepare Reagents in D2O Buffer with IS t0_spectrum Acquire t=0 Spectrum (before enzyme) prepare_reagents->t0_spectrum add_enzyme Initiate Reaction (add kinase) t0_spectrum->add_enzyme acquire_series Acquire 31P NMR Spectra at Time Intervals add_enzyme->acquire_series process_spectra Process All Spectra acquire_series->process_spectra quantify Quantify Substrate/Product vs. Internal Standard process_spectra->quantify plot_kinetics Plot Concentration vs. Time quantify->plot_kinetics

Caption: Workflow for monitoring a phosphorylation reaction.

Conclusion

This compound is a promising internal standard for quantitative ³¹P NMR spectroscopy. Its deuterated nature minimizes interference in ¹H NMR, and its single phosphorus signal provides a clear reference in ³¹P NMR. The protocols and applications described here, though based on general principles due to the limited specific literature on this deuterated compound, provide a solid framework for its use in drug development and research for accurate and precise quantification of phosphorus-containing molecules. Researchers are encouraged to determine the specific T₁ relaxation time and chemical shift of this standard in their solvent system of choice to optimize qNMR experiments for the highest accuracy.

Application Notes and Protocols for Spiking Samples with Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly within pharmaceutical and biotechnological research, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise measurements. Phosphoric Acid Dibenzyl Ester-d10, a deuterated analog of dibenzyl phosphate, serves as an excellent internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the non-labeled analyte, allowing it to mimic the analyte's behavior throughout sample preparation and analysis. This co-elution and similar ionization efficiency are crucial for correcting variations that can occur during sample extraction, matrix effects, and instrument response, ultimately leading to more reliable and reproducible data.[1][2][3]

This document provides a detailed protocol for the utilization of this compound as an internal standard for spiking samples, particularly for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This isotopic substitution results in a compound with a higher mass that can be distinguished by a mass spectrometer, yet it behaves almost identically to the analyte of interest during chromatographic separation and ionization.[1][2]

Key Advantages:

  • Co-elution with Analyte: The deuterated standard and the analyte exhibit nearly identical retention times in chromatographic systems, ensuring they experience the same analytical conditions.[1]

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, both the standard and the analyte ionize with very similar efficiency.[1]

  • Correction for Matrix Effects: By behaving similarly to the analyte, the deuterated internal standard can effectively compensate for signal suppression or enhancement caused by the sample matrix.[2]

Experimental Protocols

Preparation of Stock and Working Solutions

A critical first step is the accurate preparation of stock and working solutions of the this compound internal standard.

Materials:

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a precise amount (e.g., 1 mg) of this compound.

    • Dissolve the weighed standard in a suitable solvent (e.g., methanol) in a 1 mL volumetric flask.

    • Ensure complete dissolution by vortexing or sonicating.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

  • Working Solution (e.g., 10 µg/mL):

    • Prepare a working solution by diluting the stock solution. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring the volume to 10 mL with the same solvent used for the stock solution.

    • This working solution will be used to spike the samples, calibration standards, and quality control samples. The concentration of the working solution should be optimized based on the expected analyte concentration in the samples.

Sample Spiking and Preparation

This protocol provides a general framework for spiking a biological matrix, such as plasma, and subsequent protein precipitation.

Materials:

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • This compound working solution

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Spiking:

    • To 100 µL of the biological sample (or calibrator/QC), add a small, precise volume (e.g., 10 µL) of the this compound working solution.[1] The volume should be minimal to avoid significant dilution of the sample.

    • Vortex briefly to ensure thorough mixing.

  • Protein Precipitation:

    • Add a larger volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile) to the spiked sample.

    • Vortex vigorously for approximately 1 minute to ensure complete protein precipitation.

    • Incubate the samples at a low temperature (e.g., -20°C) for about 20 minutes to enhance precipitation.

  • Centrifugation and Collection:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting parameters for LC-MS/MS analysis. These will need to be optimized for the specific analyte and instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on the analyte
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Note: Specific MRM transitions for both the analyte and this compound must be determined by infusing pure standards into the mass spectrometer.

Data Presentation

Quantitative data should be summarized to evaluate the performance of the analytical method.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,1000.025
56,30050,5000.125
1012,60050,2000.251
5064,00050,8001.260
100128,00050,3002.545
500650,00050,60012.846
10001,310,00050,10026.148
Linearity (r²) >0.995

Table 2: Representative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium7576.2101.63.2
High750745.599.42.8

Mandatory Visualizations

experimental_workflow sample Biological Sample (Plasma, Urine, etc.) spike Spike with Phosphoric Acid Dibenzyl Ester-d10 sample->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Peak Area Ratio) lcms->data data_analysis_flow integrate Integrate Peak Areas (Analyte and IS) ratio Calculate Peak Area Ratio (Analyte Area / IS Area) integrate->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve quantify Quantify Unknown Samples curve->quantify

References

Application Note: High-Accuracy Quantification of Organophosphate Metabolites Using Isotope Dilution Mass Spectrometry with d10-Dibenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) pesticides are a class of compounds widely used in agriculture, leading to potential human exposure and subsequent health risks. Biomonitoring of OP exposure is critical and is often achieved by measuring their metabolites in biological matrices such as urine. The primary metabolites of many OP pesticides are dialkyl phosphates (DAPs). Accurate quantification of these metabolites is essential for assessing exposure levels.

Isotope dilution mass spectrometry (IDMS) is the gold standard for high-accuracy quantification of analytes in complex matrices.[1][2] This technique involves the use of a stable isotope-labeled internal standard (IS) that is chemically identical to the analyte of interest but has a different mass. The IS is added to the sample at the beginning of the analytical process, correcting for variations in sample preparation, extraction efficiency, and instrument response.[1][2]

While deuterated dialkyl phosphates (e.g., d6-DMP, d10-DEP) are commonly employed as internal standards for DAP analysis, this application note details a protocol using d10-dibenzyl phosphate (B84403) as an internal standard for the quantification of organophosphate metabolites, particularly those with aromatic moieties that are structurally similar to the internal standard. The use of an aromatic phosphate internal standard can be advantageous for the analysis of specific organophosphorus compounds where its chemical behavior more closely mimics the target analytes.[3]

Principle of the Method

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of organophosphate metabolites. The sample is spiked with a known amount of d10-dibenzyl phosphate internal standard. After sample preparation, which includes extraction and concentration, the sample is injected into the LC-MS/MS system. The analytes and the internal standard are separated chromatographically and then detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the signal intensity of the target analyte to the signal intensity of the d10-dibenzyl phosphate internal standard.

Experimental Protocols

Materials and Reagents
  • Standards: Certified reference standards of the target organophosphate metabolites and d10-dibenzyl phosphate (synthesis may be required, see references for synthetic procedures[2][4][5]).

  • Solvents: HPLC-grade acetonitrile, methanol (B129727), water, and formic acid.

  • Reagents: Ammonium (B1175870) hydroxide (B78521), analytical grade.

  • Solid Phase Extraction (SPE): Weak anion exchange (WAX) cartridges.

Sample Preparation: Urine
  • Sample Collection: Collect mid-stream urine samples in sterile polypropylene (B1209903) containers.

  • Spiking: To a 1.0 mL aliquot of urine, add 10 µL of a 1 µg/mL solution of d10-dibenzyl phosphate in methanol. Vortex for 30 seconds.

  • Hydrolysis (Optional, for total metabolite concentration): For the determination of total metabolites (free and conjugated), an enzymatic or acid hydrolysis step can be included here.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition a WAX SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load the spiked urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water.

    • Elution: Elute the analytes and the internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the target analytes. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each target analyte and for d10-dibenzyl phosphate. The fragmentation of organophosphates typically involves the loss of the side chains.[6][7][8] The exact MRM transitions for d10-dibenzyl phosphate would need to be determined by direct infusion of the standard.

Data Presentation

The following table summarizes typical performance data for the analysis of common dialkyl phosphate metabolites using isotope dilution LC-MS/MS. While specific data for d10-dibenzyl phosphate is not widely published, these values provide a benchmark for the expected performance of the method.

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
Dimethyl Phosphate (DMP)0.02070.062895-105[9][10]
Diethyl Phosphate (DEP)0.02010.060993-102[9][10]
Dimethylthiophosphate (DMTP)0.04880.147898-108[9][10]
Diethylthiophosphate (DETP)0.03230.097896-104[9][10]
Dimethyldithiophosphate (DMDTP)0.04060.123194-110[9][10]
Diethyldithiophosphate (DEDTP)0.06970.211293-107[9][10]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Urine Sample Spike Spike with d10-Dibenzyl Phosphate IS Sample->Spike Add IS SPE Solid Phase Extraction (WAX Cartridge) Spike->SPE Extract Evap Evaporation & Reconstitution SPE->Evap Concentrate LC_MSMS LC-MS/MS Analysis (ESI-, MRM) Evap->LC_MSMS Inject Data Data Acquisition LC_MSMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Calculate Ratio Result Final Concentration Quant->Result

Caption: Workflow for organophosphate metabolite analysis.

Signaling Pathway (Metabolic Conversion)

metabolic_pathway OP Organophosphate Pesticide Metabolism Metabolism (e.g., Liver) OP->Metabolism DAP Dialkyl Phosphate Metabolite Metabolism->DAP Urine Excretion in Urine DAP->Urine Biomarker Urinary Biomarker of Exposure Urine->Biomarker

Caption: Metabolic conversion of organophosphates.

Conclusion

The use of d10-dibenzyl phosphate as an internal standard in an isotope dilution LC-MS/MS method provides a robust and accurate approach for the quantification of specific organophosphate metabolites, particularly those with aromatic structures. This detailed protocol offers a reliable framework for researchers in environmental health, toxicology, and drug development to assess human exposure to organophosphate pesticides with high confidence in the analytical results. The principles outlined are adaptable to a range of organophosphorus compounds and biological matrices.

References

Troubleshooting & Optimization

Technical Support Center: Correcting for Matrix Effects with Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Phosphoric Acid Dibenzyl Ester-d10 as an internal standard to correct for matrix effects in your analytical experiments, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled version of Phosphoric Acid Dibenzyl Ester. It is an ideal internal standard (IS) for the quantitative analysis of its non-labeled counterpart and other structurally similar organophosphate esters. In isotope dilution mass spectrometry, a known amount of the deuterated standard is added to a sample prior to any processing. Because it is chemically almost identical to the analyte of interest, it is assumed to behave similarly during sample extraction, cleanup, and LC-MS/MS analysis. This co-elution and similar ionization behavior help to compensate for variations in sample preparation and, most importantly, for matrix effects, leading to more accurate and precise quantification.

Q2: What are matrix effects and how can they impact my analytical results?

Matrix effects are the alteration of the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). In bioanalysis, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1] If not corrected, matrix effects can lead to inaccurate and unreliable quantitative results.

Q3: How does this compound help in correcting for matrix effects?

Since this compound is structurally and chemically very similar to the non-labeled analyte, it experiences nearly the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to a more accurate quantification of the analyte.

Q4: I am observing poor recovery of both my analyte and the internal standard. What could be the cause?

Poor recovery of both the analyte and the internal standard suggests a problem with the sample preparation procedure, such as the extraction or cleanup steps.

  • Suboptimal Extraction Solvent: The chosen solvent may not be efficient in extracting the organophosphate esters from the sample matrix.

  • Inefficient Phase Separation: In liquid-liquid extraction, incomplete separation of the organic and aqueous layers can lead to loss of both compounds.

  • Solid-Phase Extraction (SPE) Issues: The SPE cartridge may not be appropriate for the analytes, or the washing and elution steps may need optimization.

Q5: The peak area of my internal standard is inconsistent across different samples. What should I do?

Inconsistent internal standard peak areas can indicate several issues:

  • Inaccurate Spiking: Ensure that the internal standard is accurately and consistently added to every sample and calibration standard.

  • Variable Matrix Effects: Severe and highly variable matrix effects between samples can still impact the internal standard's signal. Consider further sample cleanup or dilution.

  • Internal Standard Instability: Verify the stability of this compound in your sample matrix and storage conditions.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating common issues encountered when using this compound for matrix effect correction.

Problem Potential Cause Recommended Action
High Variability in Analyte/IS Ratio Inconsistent sample preparation.Review and standardize all sample preparation steps, including vortexing times and temperature.
Differential matrix effects affecting the analyte and IS differently.Optimize chromatographic separation to move the analytes away from interfering matrix components. Enhance sample cleanup procedures (e.g., using a more selective SPE sorbent).
Low Signal Intensity for Both Analyte and IS Ion suppression due to severe matrix effects.Dilute the sample extract to reduce the concentration of matrix components. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).
Inefficient desolvation in the ESI source.Increase the desolvation gas temperature and flow rate.
No Peak or Very Small Peak for the Internal Standard Error in adding the internal standard.Verify the concentration of the IS working solution and ensure it is added to all samples and standards.
Degradation of the internal standard.Prepare fresh IS working solutions. Check for potential degradation in the sample matrix or during storage.
Split or Tailing Peaks for Analyte and IS Poor chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the column is properly conditioned and not overloaded.
Column degradation.Replace the analytical column.

Experimental Protocols

General Protocol for Sample Preparation and LC-MS/MS Analysis

This is a general protocol and should be optimized for your specific matrix and instrumentation.

1. Preparation of Standards and Internal Standard Solution:

  • Prepare a primary stock solution of Phosphoric Acid Dibenzyl Ester (analyte) and this compound (internal standard) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare a series of working standard solutions by serially diluting the analyte stock solution.

  • Prepare an internal standard spiking solution at a fixed concentration (e.g., 100 ng/mL) from the IS stock solution.

2. Sample Preparation (Example: Plasma)

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

4. Mass Spectrometry Parameters (Hypothetical):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Phosphoric Acid Dibenzyl Ester279.191.125
This compound289.198.125

Note: These mass transitions are hypothetical and should be optimized by infusing the pure standards into the mass spectrometer.

Data Presentation

Table 1: Example Recovery Data

This table illustrates how to present recovery data for the analyte and internal standard in different matrices.

Matrix Analyte Recovery (%) IS Recovery (%) Relative Recovery (%)
Plasma85.288.196.7
Urine92.594.398.1
Tissue Homogenate78.981.596.8
Table 2: Example Matrix Effect Evaluation

This table shows a way to present the assessment of matrix effects in different biological samples. The matrix effect is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) * 100%.

Sample ID Analyte Matrix Effect (%) IS Matrix Effect (%) IS-Normalized Matrix Effect (%)
Plasma 175.6 (Suppression)78.2 (Suppression)96.7
Plasma 268.3 (Suppression)70.1 (Suppression)97.4
Urine 1115.4 (Enhancement)112.9 (Enhancement)102.2
Urine 2108.9 (Enhancement)106.5 (Enhancement)102.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Phosphoric Acid Dibenzyl Ester-d10 Sample->Spike Extract Extraction (e.g., LLE or PPT) Spike->Extract CleanUp Cleanup (e.g., SPE) Extract->CleanUp Reconstitute Reconstitution CleanUp->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: Experimental workflow for matrix effect correction.

troubleshooting_logic Start Inconsistent Quantitative Results CheckIS Check Internal Standard Peak Area Consistency Start->CheckIS ConsistentIS IS Area Consistent CheckIS->ConsistentIS Yes InconsistentIS IS Area Inconsistent CheckIS->InconsistentIS No DifferentialME Potential Differential Matrix Effects ConsistentIS->DifferentialME SpikingError Investigate Spiking Procedure and IS Stability InconsistentIS->SpikingError VariableME Severe and Variable Matrix Effects InconsistentIS->VariableME OptimizeChrom Optimize Chromatography and Sample Cleanup DifferentialME->OptimizeChrom DiluteSample Dilute Sample or Improve Sample Cleanup VariableME->DiluteSample

Caption: Troubleshooting logic for inconsistent results.

References

issues with deuterium exchange in Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phosphoric Acid Dibenzyl Ester-d10. The focus is on addressing potential issues related to deuterium (B1214612) exchange during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites for deuterium exchange in this compound?

The primary site for hydrogen-deuterium exchange is the acidic proton on the phosphate (B84403) group (P-OH).[1][2] This proton is highly labile and will readily exchange with deuterium from deuterated solvents or other deuterium sources. The ten deuterium atoms on the two benzyl (B1604629) rings are generally stable under standard conditions but can be susceptible to exchange under harsh acidic, basic, or catalytic conditions.

Q2: Under what conditions can the aromatic deuterons (on the benzyl rings) undergo exchange?

While typically stable, the aromatic C-D bonds can be subject to exchange under certain conditions:

  • Strong Acid or Base Catalysis: Prolonged exposure to strong acids or bases can facilitate H/D exchange on the aromatic rings.[1]

  • Metal Catalysis: Certain transition metal catalysts, such as platinum or iridium complexes, can catalyze the exchange of aromatic hydrogens/deuterons.[3][4]

  • Elevated Temperatures: High temperatures, in combination with the presence of a proton source, can increase the rate of back-exchange.

Q3: Why do I observe a proton signal for the acidic phosphate group even when my sample is dissolved in a deuterated solvent?

The presence of a P-OH proton signal in a deuterated solvent is almost always due to contamination with residual water (H2O) in the solvent or on the glassware.[5][6][7] Deuterated solvents readily absorb moisture from the atmosphere.[6] This residual water will rapidly exchange its protons with the deuterium on the phosphate group, leading to a detectable ¹H NMR signal.

Q4: How can I minimize unwanted deuterium exchange?

To minimize unwanted H/D exchange, especially from atmospheric moisture, the following precautions are recommended:

  • Use High-Purity Deuterated Solvents: Employ deuterated solvents with the highest possible isotopic purity.[8]

  • Proper Solvent Handling: Handle deuterated solvents under a dry, inert atmosphere (e.g., nitrogen or argon).[7] Use single-use ampoules when possible to avoid repeated exposure to air.[5][6]

  • Dry Glassware: Thoroughly dry all glassware, including NMR tubes and pipettes, in an oven and cool them in a desiccator before use.[5][6]

  • Co-evaporation: To remove residual water from a sample, co-evaporate it with a small amount of a suitable deuterated solvent like benzene-d6 (B120219) or toluene-d8, which form azeotropes with water.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem: I see unexpected peaks in the aromatic region of the ¹H NMR spectrum.

  • Possible Cause: This could be due to contamination with the non-deuterated (d0) version of the compound or partial back-exchange of the aromatic deuterons to protons.

  • Troubleshooting Steps:

    • Verify Purity: Check the certificate of analysis for the isotopic purity of your this compound.

    • Review Experimental Conditions: Assess if the compound was exposed to harsh conditions (strong acids/bases, high temperatures, or metal catalysts) that could have promoted back-exchange.

    • Handle with Care: In future experiments, adhere strictly to the handling protocols for deuterated compounds to prevent contamination.[5][6][7]

Problem: The integration of the acidic P-OH proton signal is inconsistent between samples.

  • Possible Cause: The integration of the labile P-OH proton is highly dependent on the amount of residual water in the sample. The exchange between the P-OD and H₂O leads to a population-averaged signal, and its integration can be misleading.

  • Troubleshooting Steps:

    • Rigorous Drying: Ensure all components of your sample preparation (solvent, glassware, and the compound itself if it has been exposed to moisture) are scrupulously dried.

    • Use an Internal Standard: For quantitative NMR, use a stable internal standard with non-exchangeable protons.

    • Consider ³¹P NMR: For quantitative analysis of the phosphate moiety, ³¹P NMR is a more reliable technique as it is not affected by proton exchange.

Problem: I am observing poor signal intensity in my ²H (Deuterium) NMR spectrum.

  • Possible Cause: Low signal intensity in ²H NMR can be due to several factors, including low intrinsic sensitivity of the deuterium nucleus, incorrect spectrometer setup, or sample issues.[8][9]

  • Troubleshooting Steps:

    • Increase Concentration: If possible, increase the concentration of your sample.[8]

    • Optimize Spectrometer Parameters:

      • Ensure the probe is correctly tuned and matched to the deuterium frequency.[9]

      • Use the correct 90° pulse width for deuterium.[9]

      • Increase the number of scans to improve the signal-to-noise ratio.

    • Sample Preparation:

      • Ensure your sample is fully dissolved and free of particulates by filtering it into the NMR tube.[9]

      • For ²H NMR, dissolve your sample in a protonated (non-deuterated) solvent to avoid a large solvent signal.[9]

Experimental Protocols

Protocol: Preparation of an NMR Sample of this compound for ¹H NMR

This protocol is designed to minimize contamination from atmospheric water and prevent unwanted deuterium exchange.

Materials:

  • This compound

  • High-purity deuterated solvent (e.g., Chloroform-d, 99.8+ atom % D)

  • High-quality 5 mm NMR tube

  • Glass vial and cap

  • Pipettes or glass syringes

  • Inert gas (Nitrogen or Argon)

  • Glovebox or glove bag (recommended)

Procedure:

  • Drying Glassware: Place the NMR tube and glass vial in an oven at 150 °C for at least 4 hours. Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.[6]

  • Handling the Compound: If possible, perform all subsequent steps in a glovebox or glove bag under a dry, inert atmosphere.

  • Weighing the Sample: Accurately weigh the desired amount of this compound into the dried glass vial.

  • Adding the Solvent: Using a clean, dry pipette or glass syringe, add the appropriate volume of deuterated solvent to the vial.[10] For a standard 5 mm NMR tube, a volume of 0.6-0.7 mL is typical.[8]

  • Dissolving the Sample: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, sonication can be used.

  • Transfer to NMR Tube: Carefully transfer the solution from the vial to the dried NMR tube using a clean, dry pipette or syringe.

  • Capping and Sealing: Cap the NMR tube securely. For long-term storage or sensitive experiments, wrap the cap with parafilm to provide an additional barrier against atmospheric moisture.[10]

  • Acquire Spectrum: Acquire the NMR spectrum as soon as possible after sample preparation.

Quantitative Data Summary

The following table summarizes key NMR properties for Phosphoric Acid Dibenzyl Ester. Note that chemical shifts can vary slightly depending on the solvent and concentration.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Notes
¹H ~7.3Multiplet-Residual protons on the aromatic rings of the -d10 compound.
~5.0Doublet~8 HzBenzylic protons (-CH₂-), coupled to ³¹P.
VariableBroad Singlet-Acidic proton (P-OH). Position and intensity are highly dependent on concentration, temperature, and water content.
¹³C ~136Singlet-Aromatic C (quaternary).
~128Singlet-Aromatic CH (residual signal in -d10).
~69Doublet~6 HzBenzylic carbon (-CH₂-), coupled to ³¹P.
³¹P ~0Singlet-Chemical shift reference is typically external 85% H₃PO₄.
²H ~7.3Multiplet-Aromatic deuterons.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Deuterium Exchange Issues start Unexpected Peaks in NMR Spectrum? check_purity Verify Isotopic Purity of Starting Material start->check_purity review_conditions Review Experimental Conditions (pH, Temp, Catalysts) start->review_conditions handle_carefully Implement Strict Handling Protocols for Deuterated Compounds check_purity->handle_carefully review_conditions->handle_carefully end_node Issue Resolved handle_carefully->end_node inconsistent_integration Inconsistent Integration of Labile Proton? dry_materials Ensure Rigorous Drying of Solvents and Glassware inconsistent_integration->dry_materials use_standard Use a Stable Internal Standard for Quantification inconsistent_integration->use_standard dry_materials->use_standard consider_31P Consider 31P NMR for Phosphate Analysis use_standard->consider_31P consider_31P->end_node cluster_workflow Experimental Workflow for Handling Deuterated Compounds start Start: Prepare for Experiment dry_glassware Dry Glassware (Oven & Desiccator) start->dry_glassware inert_atmosphere Work in Inert Atmosphere (Glovebox) dry_glassware->inert_atmosphere weigh_sample Weigh Deuterated Compound inert_atmosphere->weigh_sample add_solvent Add High-Purity Deuterated Solvent weigh_sample->add_solvent dissolve Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve transfer Transfer to Dried NMR Tube dissolve->transfer seal Cap and Seal NMR Tube transfer->seal acquire Acquire Spectrum Promptly seal->acquire cluster_molecule Potential Sites of Deuterium Exchange molecule This compound P-OH (Acidic Proton) Aromatic C-D (Benzyl Rings) labile Highly Labile Site (Rapid Exchange with H₂O) molecule:f1->labile Primary Exchange Site stable Stable Sites (Exchange under harsh conditions) molecule:f2->stable Secondary Exchange Sites

References

optimizing LC gradient for Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Phosphoric Acid Dibenzyl Ester-d10. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize their Liquid Chromatography (LC) methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when developing an LC method for this compound?

The primary challenges stem from the acidic nature of the phosphate (B84403) group. These include:

  • Poor Peak Shape: The compound is highly susceptible to peak tailing due to interactions between the acidic phosphate moiety and active sites (residual silanols) on silica-based stationary phases.[1][2][3]

  • Analyte Stability: While generally stable, organophosphates can be susceptible to hydrolysis under extreme pH conditions, which should be considered during method development.[4]

  • System Interactions: Phosphate-containing compounds can interact with metallic components, particularly stainless steel, in the LC flow path, which can cause peak distortion and signal loss.

  • MS Compatibility: Selecting the right mobile phase additive is critical for LC-MS applications, as non-volatile buffers (like phosphate buffers) will contaminate the mass spectrometer source.[5][6][7]

Q2: What is the recommended column type for this analysis?

For reverse-phase chromatography, the best choice is a modern, high-purity silica (B1680970) column with robust end-capping (e.g., C18 or C8). These columns are manufactured to have minimal residual silanol (B1196071) groups, which are the primary cause of peak tailing for acidic compounds.[2][3] Columns specifically marketed as having low silanol activity are also excellent candidates.[8] For users experiencing issues with standard silica columns, a bio-inert or PEEK-lined column and system can prevent interactions with metal surfaces.

Q3: Which mobile phase additives are suitable for LC-MS analysis?

For LC-MS, it is mandatory to use volatile mobile phase additives.

  • Formic Acid (0.1%): This is the most common and highly recommended choice. It effectively lowers the mobile phase pH to around 2.7, which protonates silanol groups on the column, minimizing tailing.[1][3][9] It is also fully compatible with mass spectrometry in both positive and negative ion modes.[5]

  • Acetic Acid (0.1%): Another volatile acid, though it is weaker than formic acid and provides a higher pH. It can be used if different selectivity is required.[5]

  • Ammonium Formate/Acetate: These volatile salts can be used as buffers if pH control near the pKa of the analyte is necessary, though for suppressing silanol interactions, a low pH from formic acid is typically sufficient and simpler.[5][10]

Crucially, avoid non-volatile buffers like phosphoric acid or phosphate salts (e.g., sodium phosphate), as they will precipitate in the MS source, causing severe contamination and signal suppression. [6][11]

Troubleshooting Guide

Problem: Poor Peak Shape (Broadening or Tailing)

This is the most common issue encountered. The USP Tailing Factor (Tf) should ideally be close to 1.0; values greater than 1.5 often indicate a problem that needs to be addressed.[1]

Possible CauseRecommended Solution
Secondary Silanol Interactions Lower the mobile phase pH by adding 0.1% formic acid to both mobile phase A (water) and B (organic). A pH of ~2-3 will suppress the ionization of silanol groups.[1][3][12]
Incorrect Injection Solvent Ensure the sample is dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase conditions. Injecting in a strong solvent (e.g., 100% Acetonitrile) can cause peak distortion.[1]
Column Overload The injected mass of the analyte is too high for the column. Dilute the sample and re-inject.[12]
Column Degradation The column may be old, contaminated, or have developed a void at the inlet. First, try flushing the column with a strong solvent. If this fails, replace the guard column (if present) or the analytical column.[1][12]
Extra-Column Volume Excessive volume from long or wide-bore tubing between the injector and detector can cause peak broadening. Use shorter, narrower tubing (e.g., 0.12 mm ID) where possible.[1]
Interaction with LC System Phosphates can chelate with stainless steel surfaces. If peak shape is poor on multiple columns, consider using a bio-inert LC system or PEEK components.

Recommended Experimental Protocol

This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific instrumentation and resolution requirements.

ParameterRecommended Condition
LC System UHPLC/HPLC system (Bio-inert preferred) coupled to a mass spectrometer
Column High-purity, end-capped C18, 100 Å, ≤ 2.7 µm (e.g., 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Column Temperature 40 °C
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)
Injection Volume 1 - 5 µL
Sample Diluent 10:90 Acetonitrile:Water or initial mobile phase conditions
MS Ionization Mode Electrospray Ionization (ESI), Negative Mode
Monitored Transition Precursor ion [M-H]⁻ → Product ion (To be determined by infusion)
Example Starting Gradient:
Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Visual Guides and Workflows

TroubleshootingWorkflow start Start: Peak Tailing Observed (Tf > 1.5) check_ph Is Mobile Phase pH < 3? (e.g., contains 0.1% Formic Acid) start->check_ph add_acid Action: Add 0.1% Formic Acid to Mobile Phase A and B. check_ph->add_acid No check_solvent Is Injection Solvent weaker than initial MP? check_ph->check_solvent Yes add_acid->check_ph change_solvent Action: Re-dissolve sample in initial mobile phase conditions. check_solvent->change_solvent No check_load Is analyte concentration high? check_solvent->check_load Yes change_solvent->check_solvent dilute_sample Action: Dilute sample 10-fold and re-inject. check_load->dilute_sample Yes check_column Is the column old or previously used for basic compounds? check_load->check_column No dilute_sample->check_load replace_column Action: Replace with a new, high-purity C18 column. check_column->replace_column Yes system_issue Persistent Tailing: Consider system effects (extra-column volume, metal interaction). check_column->system_issue No replace_column->start Re-evaluate

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing prep Prepare Sample in Weak Solvent (e.g., 10% ACN in H2O) inject Inject onto C18 Column prep->inject gradient Apply Gradient (H2O/ACN with 0.1% FA) inject->gradient detect Detect with MS (ESI Negative Mode) gradient->detect integrate Integrate Peak detect->integrate quantify Quantify Results integrate->quantify

Caption: General experimental workflow for LC-MS analysis.

References

Technical Support Center: Optimizing Peak Shape for Phosphoric Acid Dibenzyl Ester-d10 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Phosphoric Acid Dibenzyl Ester-d10 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Poor peak shape, particularly tailing, is a common issue for organophosphorus compounds due to their interaction with metal surfaces within the LC system.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing) for this compound?

A1: Peak tailing for phosphorylated compounds like this compound is frequently caused by secondary interactions with the active sites on stainless steel surfaces within the HPLC system, such as the column hardware (including the frit), tubing, and injector parts. The phosphate (B84403) group can chelate with metal ions (like iron) in the stainless steel, leading to undesirable peak shapes.[1][2] Another potential cause is the interaction with free silanol (B1196071) groups on silica-based columns.

Q2: Can the mobile phase composition affect the peak shape?

A2: Absolutely. The choice of mobile phase, including its pH and the type of additives, is critical. For LC-MS applications, volatile mobile phases are preferred. While non-volatile phosphate buffers can improve the peak shape of phosphorylated compounds in HPLC-UV methods by masking active sites, they are generally incompatible with mass spectrometry.[2] The use of MS-compatible mobile phase additives is therefore essential.

Q3: What are some recommended mobile phase additives to improve the peak shape of my analyte?

A3: Common MS-compatible additives include formic acid and ammonium (B1175870) formate. These help to control the pH and can reduce interactions with silanol groups. For persistent peak tailing due to metal interactions, the addition of a weak chelating agent like medronic acid (methylenediphosphonic acid) to the mobile phase has been shown to significantly improve peak shape and signal intensity for phosphorylated compounds.[3][4]

Q4: How does the LC column choice impact my results?

A4: The column is a major contributor to peak shape. Standard stainless steel columns can be problematic for organophosphorus compounds. Using columns with bio-inert or hybrid surface technology hardware, which minimizes contact of the sample with metal surfaces, can dramatically improve peak shape and recovery.[5] The choice of stationary phase (e.g., C18, Phenyl-Hexyl) can also influence selectivity and peak shape.

Q5: Is there anything I can do to my existing LC system to improve performance without buying a new column?

A5: Yes, you can passivate your LC system. This process involves flushing the system with an acidic solution, such as nitric acid or phosphoric acid, to create a uniform oxide layer on the inner surfaces of the stainless steel tubing, which can reduce unwanted interactions.[1] However, if using a non-volatile acid like phosphoric acid, it is crucial to thoroughly flush the system with an MS-compatible solvent afterward to avoid contaminating the mass spectrometer.

Troubleshooting Guide

Issue: Tailing Peak for this compound

This guide will walk you through a systematic approach to troubleshooting and resolving peak tailing for this compound.

Before making changes, it's important to understand the potential sources of the problem in your current setup.

Initial Assessment of LC System and Method A Start: Tailing Peak Observed B Is your column hardware standard stainless steel? A->B C Is your mobile phase acidic (e.g., with formic acid)? B->C D Are you using a standard silica-based C18 column? C->D E Potential for metal interaction and silanol interaction D->E

Caption: Initial assessment workflow for peak tailing.

If you answer "yes" to these questions, it is likely that your peak tailing is due to interactions with the column and system hardware.

Here are a series of solutions to try, from simple mobile phase modifications to hardware changes.

Troubleshooting Workflow for Peak Tailing A Start: Tailing Peak B Option 1: Modify Mobile Phase Add Medronic Acid (e.g., 5 µM) A->B C Option 2: Passivate the LC System (e.g., with nitric or phosphoric acid) A->C D Option 3: Use an Inert/Bio-inert Column A->D E Peak Shape Improved? B->E C->E D->E F End: Problem Solved E->F Yes G Consider a combination of solutions or consult further E->G No

Caption: Troubleshooting workflow for improving peak shape.

Data Presentation: Impact of Different Strategies on Peak Shape

Table 1: Effect of Column Hardware on Peak Area and Tailing Factor of Phosphorylated Compounds

CompoundColumn HardwareRelative Peak AreaTailing Factor
Organophosphorus Pesticide Mix Stainless Steel1.0> 1.5 (Tailing)
Inert Hardware1.6 - 2.0~1.1 (Symmetrical)
Phosphorylated Vitamin B2 Stainless Steel1.0> 2.0 (Severe Tailing)
PEEK-lined (Bio-inert)> 5.0~1.2 (Symmetrical)

Data is illustrative and compiled from studies on various organophosphorus pesticides and phosphorylated vitamins to show the general trend of improvement.[5][6]

Table 2: Effect of Mobile Phase Additive on Peak Shape of Phosphorylated Compounds

Analyte ClassMobile Phase AdditiveObservation
Phosphorylated Metabolites 0.1% Formic AcidSignificant Tailing
0.1% Formic Acid + 5 µM Medronic AcidSymmetrical Peaks, Improved Signal
Phosphopeptides 0.1% Formic AcidTailing Peaks
0.1% Formic Acid + 5 µM Medronic AcidSharper, more symmetrical peaks

This table summarizes the qualitative improvements observed when adding a chelating agent to the mobile phase for the analysis of phosphorylated compounds.[3][4]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Medronic Acid

This protocol describes the preparation of a mobile phase containing medronic acid to improve the peak shape of metal-sensitive compounds.

  • Stock Solution Preparation (5 mM Medronic Acid):

    • Weigh out an appropriate amount of medronic acid (methylenediphosphonic acid).

    • Dissolve in high-purity water to a final concentration of 5 mM.

    • This stock solution can be stored at 4°C.

  • Mobile Phase A Preparation (e.g., 0.1% Formic Acid with 5 µM Medronic Acid in Water):

    • To 1 L of high-purity water, add 1 mL of formic acid.

    • Add 1 mL of the 5 mM medronic acid stock solution. This will give a final concentration of 5 µM medronic acid.

    • Mix thoroughly and sonicate to degas.

  • Mobile Phase B Preparation (e.g., 0.1% Formic Acid in Acetonitrile):

    • To 1 L of LC-MS grade acetonitrile, add 1 mL of formic acid.

    • Mix thoroughly and sonicate to degas.

Protocol 2: LC System Passivation with Nitric Acid (MS-compatible)

This procedure should be performed with the column removed from the system.

  • System Preparation:

    • Disconnect the column and replace it with a union.

    • Place all solvent lines into high-purity water and flush the system for 15-20 minutes.

  • Passivation:

    • Prepare a 6M nitric acid solution in water. Caution: Handle nitric acid with appropriate personal protective equipment.

    • Place all solvent lines into the nitric acid solution.

    • Flush the system at a low flow rate (e.g., 0.1-0.2 mL/min) for 60-90 minutes.

  • System Rinse:

    • Place all solvent lines back into high-purity water and flush the system for at least 60 minutes, or until the eluent is pH neutral.

    • Follow with a flush of isopropanol (B130326) and then your mobile phase to condition the system for analysis.

Protocol 3: Example LC-MS Method for this compound

This is a starting point and may require optimization for your specific instrumentation.

  • Column: A C18 column with bio-inert hardware (e.g., PEEK-lined stainless steel) is recommended.

  • Mobile Phase A: 0.1% Formic Acid and 5 µM Medronic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in negative or positive ion mode (analyte dependent), with appropriate source parameter optimization.

By following this guide, you should be able to systematically troubleshoot and significantly improve the peak shape of this compound in your LC-MS analyses.

References

troubleshooting low recovery of Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phosphoric Acid Dibenzyl Ester-d10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental work with this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the experimental workflow. The most common issues are related to the extraction process, potential degradation of the compound, and matrix effects during analysis. These can be broadly categorized as:

  • Inefficient Extraction: This is a frequent cause of low recovery. Issues can arise from an inappropriate choice of Solid-Phase Extraction (SPE) sorbent, insufficient elution solvent strength, or an unsuitable pH during extraction.[1][2]

  • Compound Instability: Phosphoric acid esters can be sensitive to heat and moisture.[3] Exposure to harsh pH conditions or elevated temperatures during sample processing can lead to degradation.

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and an apparent low recovery.[1][3]

  • Procedural Errors: Inconsistent sample preparation techniques, such as variations in solvent volumes or incubation times, can lead to variable and low recovery.[1] Additionally, allowing the SPE cartridge to dry out before sample loading or elution can significantly impact recovery.

Q2: My recovery is inconsistent across a batch of samples. What should I investigate?

Inconsistent recovery across a batch often points to variability in sample handling or matrix composition. Key areas to investigate include:

  • Variable Matrix Effects: Different biological samples can have varying compositions, leading to inconsistent ion suppression or enhancement.[1]

  • Inconsistent Sample Preparation: Ensure that all samples are treated identically. This is especially critical for manual extraction procedures.[1]

  • Instrumental Drift: The sensitivity of the mass spectrometer can drift over a long analytical run, which may affect the response of the internal standard.[1]

  • Carryover: Residual compound from a highly concentrated sample can carry over to the next injection, leading to artificially high or low recovery measurements.[1]

Q3: Can the position of the deuterium (B1214612) label on this compound affect its stability and recovery?

While deuterated standards are generally considered ideal internal standards due to their similar chemical and physical properties to the analyte, the position of the deuterium label can sometimes influence stability.[4] Deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent, especially under acidic or basic conditions. This can lead to a loss of the deuterium label, compromising the accuracy of quantification. However, for this compound, where the deuterium is on the benzyl (B1604629) rings, this is less likely to be a major issue under typical experimental conditions.

Q4: How do I choose the right Solid-Phase Extraction (SPE) sorbent for this compound?

The choice of SPE sorbent depends on the physicochemical properties of this compound and the nature of the sample matrix. Since it is a moderately polar compound, several options can be considered:

  • Reversed-Phase Sorbents (e.g., C18, HLB): These are suitable for retaining non-polar to moderately polar compounds from an aqueous matrix. Given that Dibenzyl Phosphate (B84403) is soluble in several organic solvents, a reversed-phase mechanism is a good starting point.

  • Mixed-Mode Sorbents: These sorbents have both reversed-phase and ion-exchange properties and can provide higher selectivity for cleaner extracts.[5]

  • Normal-Phase Sorbents (e.g., Silica): If the sample is in a non-polar organic solvent, a polar sorbent can be used to retain the polar phosphate ester.

It is recommended to screen a few different sorbent types to find the one that provides the best recovery and cleanest extract for your specific application.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low recovery of this compound.

TroubleshootingWorkflow Troubleshooting Low Recovery of this compound start Start: Low Recovery Observed check_is_prep Verify Internal Standard Preparation and Spiking start->check_is_prep is_prep_ok IS Prep OK? check_is_prep->is_prep_ok is_prep_ok->check_is_prep No, correct and re-run analyze_fractions Systematically Analyze Fractions (Flow-through, Wash, Elution) is_prep_ok->analyze_fractions Yes analyte_location Where is the Analyte? analyze_fractions->analyte_location in_flowthrough In Flow-through/ Wash analyte_location->in_flowthrough Flow-through/Wash retained_on_column Retained on Column analyte_location->retained_on_column On Column (not eluting) no_analyte_detected Not Detected in Any Fraction analyte_location->no_analyte_detected Not Detected recovery_good_but_signal_low Recovery Good, but LC-MS Signal Low analyte_location->recovery_good_but_signal_low In Eluate, but low signal troubleshoot_binding Troubleshoot Binding: - Check sorbent choice - Adjust sample pH - Decrease flow rate in_flowthrough->troubleshoot_binding end_resolved Issue Resolved troubleshoot_binding->end_resolved troubleshoot_elution Troubleshoot Elution: - Increase elution solvent strength - Increase elution volume - Check pH of elution solvent retained_on_column->troubleshoot_elution troubleshoot_elution->end_resolved troubleshoot_degradation Investigate Degradation: - Check pH and temperature stability - Analyze for potential degradants no_analyte_detected->troubleshoot_degradation end_unresolved Consult Further Technical Support troubleshoot_degradation->end_unresolved troubleshoot_ms Investigate Matrix Effects: - Evaluate ion suppression - Optimize MS parameters - Improve sample cleanup recovery_good_but_signal_low->troubleshoot_ms troubleshoot_ms->end_resolved

Caption: A step-by-step workflow for diagnosing low recovery.

Quantitative Data Summary

The following table presents hypothetical recovery data for this compound under various SPE conditions to illustrate the impact of different parameters on extraction efficiency.

SPE Sorbent Sample pH Wash Solvent Elution Solvent Expected Recovery (%) Potential Issue Indicated by Low Recovery
C187.05% Methanol (B129727) in Water100% Methanol85-95-
C183.05% Methanol in Water100% Methanol80-90Slight decrease due to protonation, but generally stable.
C187.040% Methanol in Water100% Methanol< 60Wash solvent is too strong, causing premature elution.
C187.05% Methanol in Water50% Methanol in Water< 70Elution solvent is too weak to fully desorb the compound.
HLB7.05% Methanol in Water100% Methanol90-100Good recovery due to strong retention of moderately polar compounds.
HLB7.05% Methanol in WaterDichloromethane< 20Inappropriate elution solvent for a reversed-phase mechanism.
Silica (Normal Phase)N/A (Sample in Hexane)5% MTBE in Hexane50:50 Ethyl Acetate:Methanol80-95-
Silica (Normal Phase)N/A (Sample in Hexane)5% MTBE in Hexane100% Hexane< 10Elution solvent is too weak for a polar sorbent.

Experimental Protocol: Sample Extraction and Analysis

This protocol provides a general method for the extraction of this compound from a biological matrix (e.g., plasma) using solid-phase extraction followed by LC-MS/MS analysis.

1. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in methanol (as the internal standard).

  • Add 300 µL of 4% phosphoric acid in water to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for SPE.

2. Solid-Phase Extraction (SPE)

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB, 30 mg) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.

  • Loading: Load the supernatant from the sample preparation step onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube. A slow elution flow rate can improve recovery.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is often suitable for organophosphate esters, but negative mode should also be evaluated.

  • MRM Transitions: To be determined by direct infusion of a standard solution of this compound.

This technical support guide provides a comprehensive overview of common issues and solutions for working with this compound. For further assistance, please consult the relevant scientific literature or contact your chemical supplier's technical support team.

References

Technical Support Center: Minimizing Ion Suppression with Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Dibenzyl Phosphate (B84403) using its stable isotope-labeled (SIL) internal standard, Phosphoric Acid Dibenzyl Ester-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly ion suppression, during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of Dibenzyl Phosphate. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Dibenzyl Phosphate in biological matrices by LC-MS/MS. By using a SIL-IS, variations in sample preparation and instrument response, including ion suppression, can be effectively compensated for, leading to more accurate and precise results.

Q2: What is ion suppression and why is it a concern in the bioanalysis of Dibenzyl Phosphate?

A2: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where the ionization efficiency of the target analyte, in this case, Dibenzyl Phosphate, is reduced by the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of the analyte.[2]

Q3: How does using this compound help in minimizing the impact of ion suppression?

A3: Since this compound is chemically identical to Dibenzyl Phosphate, it is assumed to have the same chromatographic retention time and ionization efficiency. Therefore, it will be affected by co-eluting matrix components in the same way as the unlabeled analyte. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized, leading to a more accurate and precise measurement.

Q4: Can the use of a deuterated internal standard like this compound completely eliminate ion suppression?

A4: While a SIL-IS is the gold standard for compensating for ion suppression, it may not completely eliminate its effects. In some cases, deuterated standards can exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts (an isotope effect), leading to differential ion suppression. It is crucial to validate the method to ensure that the analyte and internal standard co-elute and experience the same degree of matrix effect.

Q5: What are the key validation parameters to assess when developing an LC-MS/MS method for Dibenzyl Phosphate using its d10-labeled internal standard?

A5: Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, linearity, recovery, matrix effect, and stability.[3] It is especially important to evaluate the matrix effect from multiple sources of the biological matrix to ensure the method is robust and reliable.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Dibenzyl Phosphate using this compound.

Problem 1: Poor peak shape (tailing or fronting) for Dibenzyl Phosphate and/or the internal standard.

Possible CauseTroubleshooting Steps
Secondary interactions with the analytical column Consider a column with low silanol (B1196071) activity.[1] The mobile phase can be modified by adding a small amount of an acid like formic acid to improve peak shape.[1]
Inappropriate mobile phase pH Adjust the mobile phase pH to ensure Dibenzyl Phosphate is in a single ionic state.
Column contamination or void Flush the column with a strong solvent. If the problem persists, replace the column.

Problem 2: High variability in the analyte/internal standard peak area ratio across a batch of samples.

Possible CauseTroubleshooting Steps
Inconsistent sample preparation Ensure consistent and reproducible sample preparation steps, such as protein precipitation or liquid-liquid extraction, for all samples.
Differential ion suppression Investigate the matrix effect by performing post-column infusion experiments. Optimize chromatographic conditions to separate the analyte and internal standard from the interfering matrix components.
Internal standard instability Verify the stability of the this compound in the sample matrix and processing conditions.

Problem 3: Low recovery of Dibenzyl Phosphate and/or the internal standard.

Possible CauseTroubleshooting Steps
Suboptimal extraction conditions Optimize the sample preparation method. For protein precipitation, test different organic solvents. For liquid-liquid extraction, evaluate different extraction solvents and pH conditions. For solid-phase extraction (SPE), select the appropriate sorbent and optimize the wash and elution steps.
Analyte/internal standard binding to labware Use low-binding polypropylene (B1209903) tubes and vials.

Data Presentation

The following table summarizes the typical validation results for a validated LC-MS/MS method for the quantification of Dibenzyl Phosphate in human plasma using this compound as an internal standard.

Table 1: Summary of Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Inter-day Precision (%CV)< 15%
Inter-day Accuracy (%Bias)Within ±15%
Matrix EffectCompensated by SIL-IS
Recovery> 85%

Experimental Protocols

Below is a representative experimental protocol for the analysis of Dibenzyl Phosphate in human plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a polypropylene microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: AB Sciex API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Dibenzyl Phosphate: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

Visualizations

Ion_Suppression_Mitigation cluster_workflow Analytical Workflow cluster_problem The Problem: Ion Suppression cluster_solution The Solution: SIL-IS Sample Biological Sample (e.g., Plasma) Spike Spike with Phosphoric Acid Dibenzyl Ester-d10 Sample->Spike SamplePrep Sample Preparation (e.g., Protein Precipitation) Spike->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Matrix Co-eluting Matrix Components Analyte Dibenzyl Phosphate IS Phosphoric Acid Dibenzyl Ester-d10 Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis Compensation Signal Ratio Compensation Suppression Ion Suppression (Reduced Signal) Matrix->Suppression Analyte->Suppression Suppression->Compensation IS->Suppression

Caption: Workflow for mitigating ion suppression using a SIL-IS.

Troubleshooting_Logic Start Inconsistent or Inaccurate Results CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckRatio Check Analyte/IS Ratio Variability CheckPeakShape->CheckRatio Good TroubleshootPeakShape Adjust Mobile Phase pH Change Column Optimize Gradient CheckPeakShape->TroubleshootPeakShape Poor CheckRecovery Check Recovery CheckRatio->CheckRecovery Consistent TroubleshootRatio Optimize Sample Prep Investigate Matrix Effects Check IS Stability CheckRatio->TroubleshootRatio Variable End Method Optimized CheckRecovery->End Acceptable TroubleshootRecovery Optimize Extraction Method Use Low-Binding Labware CheckRecovery->TroubleshootRecovery Low

Caption: A logical troubleshooting workflow for LC-MS/MS analysis.

References

Technical Support Center: Isotopic Cross-Contamination with d10 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for isotopic cross-contamination when using deuterated (d10) standards in mass spectrometry-based analyses. This resource is intended for researchers, scientists, and drug development professionals to help identify, troubleshoot, and prevent issues related to isotopic purity.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contamination with d10 standards?

A1: Isotopic cross-contamination refers to the presence of undesired isotopic species within a supposedly pure isotopically labeled standard, such as a deuterated (d10) standard. For instance, a "heavy" d10 standard may contain a small amount of its unlabeled or "light" counterpart.[1] This contamination can also refer to the signal of the labeled standard appearing in the mass window of the analyte, or vice-versa, due to the natural isotopic abundance of elements within the molecules.[1]

Q2: What are the primary causes of isotopic cross-contamination?

A2: The main causes of isotopic cross-contamination include:

  • Incomplete Labeling: The chemical synthesis used to introduce deuterium (B1214612) atoms may not be 100% efficient, resulting in a portion of the standard remaining partially labeled or unlabeled.[1]

  • Contamination during Synthesis/Purification: The unlabeled ("light") compound may be introduced during the manufacturing or purification process of the isotopically labeled standard.[1]

  • Natural Isotopic Abundance: For molecules, especially those with high molecular weights or containing elements with multiple naturally occurring isotopes, the isotopic distribution of the analyte can overlap with the mass of the internal standard, and vice-versa.[1][2][3]

  • Hydrogen-Deuterium (H-D) Exchange: Deuterium atoms may be located in positions on the molecule that are susceptible to exchange with hydrogen atoms from the solvent or during the analytical process.[4]

Q3: How can isotopic cross-contamination affect my experimental results?

A3: Isotopic cross-contamination can lead to significant errors in quantitative analysis, particularly in sensitive mass spectrometry-based assays.[1] Key issues include:

  • Inaccurate Quantification: The presence of the unlabeled analyte in the heavy standard can artificially inflate the measured amount of the endogenous analyte, leading to overestimation.[1] Conversely, the isotopic tail of a high-concentration analyte can contribute to the signal of the internal standard, causing underestimation.[1]

  • Non-linear Calibration Curves: Cross-signal contribution from naturally occurring isotopes can result in non-linear calibration curves, especially at high analyte concentrations.[2][3]

Q4: How can I detect and quantify isotopic cross-contamination in my d10 standards?

A4: High-resolution mass spectrometry (HR-MS) is a primary technique for assessing the isotopic purity of standards.[1][5] By analyzing the pure standard, you can determine the relative abundance of the desired labeled species versus any unlabeled or partially labeled contaminants.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity and the positions of the deuterium labels.[6]

Troubleshooting Guides

Issue 1: High background signal for the "light" analyte in blank samples spiked only with the "heavy" d10 internal standard.

  • Possible Cause: The heavy internal standard is contaminated with the unlabeled analyte.

  • Troubleshooting Steps:

    • Analyze the Pure Standard: Prepare a high-concentration solution of the heavy internal standard in a clean solvent (with no analyte) and acquire a high-resolution mass spectrum.[1]

    • Examine the Isotopic Profile: Look for a signal at the mass-to-charge ratio (m/z) of the monoisotopic "light" analyte. The presence of a peak here indicates contamination.[1]

    • Quantify the Contamination: Calculate the percentage of the "light" contaminant relative to the "heavy" standard. This information can be used to correct subsequent measurements.[1]

Issue 2: Calibration curve is non-linear at high analyte concentrations.

  • Possible Cause: Isotopic overlap from the high concentration analyte is contributing to the internal standard signal.

  • Troubleshooting Steps:

    • Evaluate Isotopic Overlap: In your mass spectrometry software, model the theoretical isotopic distribution of your analyte at a high concentration. Check if the M+n peaks of the analyte overlap with the monoisotopic peak of your internal standard.[1]

    • Mitigation Strategy: If significant overlap is observed, consider monitoring a less abundant isotope of the internal standard that has minimal contribution from the analyte's isotopic distribution.[2][3] Increasing the concentration of the internal standard can also reduce the relative impact of the analyte's isotopic contribution.[3]

Data Presentation

Table 1: Example Isotopic Purity of Commercially Available Deuterated Standards

CompoundLabeled FormReported Isotopic Purity (%)
Benzofuranone DerivativeBEN-d294.7
TamsulosinTAM-d499.5
OxybutyninOXY-d598.8
EplerenoneEPL-d399.9
PropafenonePRO-d796.5

Data extracted from a study evaluating isotopic enrichment.[6]

Table 2: Impact of Internal Standard Concentration on Assay Bias Due to Cross-Contamination

Internal Standard (SIL-IS)SIL-IS Concentration (mg/L)Observed Bias (%)
m/z 458 → 1600.7up to 36.9
m/z 458 → 160145.8
m/z 460 → 1600.713.9

Data from a study on mitigating analyte to stable isotope labeled internal standard cross-signal contribution.[3]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of a d10 Standard using High-Resolution Mass Spectrometry

  • Standard Preparation:

    • Prepare a stock solution of the d10 labeled standard at a concentration of 1 mg/mL in a high-purity solvent (e.g., LC-MS grade methanol (B129727) or acetonitrile).[1]

    • Create a dilution series of the standard (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to ensure an optimal signal intensity for the mass spectrometer.[1]

  • Mass Spectrometry Analysis:

    • Infuse the prepared standard solutions directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).[1]

    • Acquire data in full scan mode over a mass range that includes both the "light" (unlabeled) and "heavy" (d10) species.[1]

    • Ensure the mass resolution is sufficient to distinguish between the different isotopic peaks.[1]

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic mass of the "light" analyte and the "heavy" standard.[1]

    • Calculate the peak area for both species.

    • Determine the percentage of the "light" contaminant relative to the "heavy" standard to assess isotopic purity.

Visualizations

cluster_causes Primary Causes of Cross-Contamination cluster_effects Impact on Results Incomplete_Labeling Incomplete Labeling Inaccurate_Quantification Inaccurate Quantification Incomplete_Labeling->Inaccurate_Quantification Synthesis_Contamination Contamination during Synthesis Synthesis_Contamination->Inaccurate_Quantification Isotopic_Overlap Natural Isotopic Overlap Nonlinear_Calibration Non-linear Calibration Isotopic_Overlap->Nonlinear_Calibration HD_Exchange H-D Exchange HD_Exchange->Inaccurate_Quantification

Caption: Causes and effects of isotopic cross-contamination.

Start High Background in Blank Analyze_Standard Analyze Pure d10 Standard via HR-MS Start->Analyze_Standard Check_Light_Signal Signal at 'Light' m/z? Analyze_Standard->Check_Light_Signal Quantify_Contamination Quantify % Contamination Check_Light_Signal->Quantify_Contamination Yes No_Contamination Investigate Other Sources (e.g., carryover) Check_Light_Signal->No_Contamination No Correct_Data Apply Correction Factor to Data Quantify_Contamination->Correct_Data End Issue Resolved Correct_Data->End No_Contamination->End

Caption: Troubleshooting workflow for high background signals.

Start Start Experiment Verify_Purity Verify Isotopic Purity of d10 Standard (HR-MS) Start->Verify_Purity Check_HD_Exchange Assess Potential for H-D Exchange Verify_Purity->Check_HD_Exchange Optimize_Method Optimize MS Method to Minimize Overlap Check_HD_Exchange->Optimize_Method Run_Samples Analyze Samples Optimize_Method->Run_Samples Monitor_QCs Monitor QC Samples for Consistency Run_Samples->Monitor_QCs End Reliable Data Monitor_QCs->End

Caption: Preventative workflow to minimize cross-contamination.

References

optimizing mass spectrometer settings for Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Phosphoric Acid Dibenzyl Ester-d10. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Problem Possible Causes Solutions
No or Low Signal Intensity 1. Incorrect mass spectrometer settings (ionization mode, polarity).2. Suboptimal sample concentration.3. Inefficient ionization.4. Instrument contamination or need for calibration.[1]1. Verify Settings: For this compound, electrospray ionization (ESI) in negative ion mode is recommended to detect the [M-H]- ion.[2] 2. Optimize Concentration: Ensure the sample concentration is within the optimal range for your instrument. Prepare fresh dilutions if degradation is suspected.3. Enhance Ionization: Use a mobile phase containing a small amount of a weak acid like formic acid instead of phosphoric acid for MS compatibility.[2] Consider using LCMS-grade solvents and additives to minimize background noise.[3] 4. Instrument Maintenance: Perform a system tune and calibration. Check for and clean any contamination in the ion source.[1]
Poor Peak Shape (Tailing or Broadening) 1. Interaction of the phosphate (B84403) group with metal components of the LC system.2. Column contamination or degradation.3. Inappropriate mobile phase composition or gradient.1. Use Bio-inert Systems: If possible, utilize an LC system with PEEK or other bio-inert materials to prevent interactions between the phosphate groups and metal surfaces, which can cause peak tailing. 2. Column Care: Flush the column with an appropriate solvent to remove contaminants. If the problem persists, consider replacing the column.3. Mobile Phase Optimization: Ensure the mobile phase is properly prepared and degassed. Optimize the gradient elution to ensure sharp peaks.
Inconsistent Retention Times 1. Fluctuations in LC pump pressure or flow rate.2. Changes in mobile phase composition.3. Lack of column equilibration.4. Column aging.1. Check LC System: Monitor pump pressure and ensure a stable flow rate. Check for leaks in the system.[4] 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase and ensure accurate composition.3. Equilibrate Column: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.4. Monitor Column Performance: Track column performance over time. A significant shift in retention time may indicate the need for a new column.
Unexpected or Unclear Fragmentation Pattern 1. Incorrect collision energy settings.2. Presence of co-eluting impurities or contaminants.3. In-source fragmentation.1. Optimize Collision Energy: Perform a collision energy optimization study to determine the optimal energy for generating characteristic fragment ions.2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from potential interferences.3. Adjust Source Parameters: Lower the source temperature or fragmentor voltage to minimize unintended fragmentation in the ion source.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of the deprotonated molecule of this compound?

The molecular formula for the non-deuterated Phosphoric Acid Dibenzyl Ester is C₁₄H₁₅O₄P, with a molecular weight of approximately 278.24 g/mol . The deuterated analogue, with ten deuterium (B1214612) atoms on the benzyl (B1604629) groups (C₁₄H₅D₁₀O₄P), will have a higher molecular weight. The expected monoisotopic mass of the neutral molecule is approximately 288.13 g/mol . In negative ion mode ESI, you should look for the [M-H]⁻ ion at an m/z of approximately 287.12.

Q2: What are the typical fragment ions observed for Phosphoric Acid Dibenzyl Ester in negative ion mode?

Based on data for the non-deuterated compound, fragmentation in negative ion mode typically involves the loss of one or both benzyl groups. For this compound ([M-H]⁻ at m/z ~287.12), you can expect to see the following characteristic fragment ions:

Description Expected m/z (for d10)
Loss of a deuterated benzyl group (C₇D₅H₂)~190.08
Phosphate ion (PO₃⁻)78.96

Q3: Which ionization mode and polarity is best for analyzing this compound?

Electrospray ionization (ESI) in negative ion mode is generally the most effective method. This is because the acidic proton on the phosphate group is readily lost, forming a stable [M-H]⁻ ion, which provides high sensitivity.

Q4: How can I improve the signal-to-noise ratio for my analysis?

To improve the signal-to-noise ratio, consider the following:

  • Use high-purity solvents and reagents: LC-MS grade solvents and additives will reduce background noise.[3]

  • Optimize sample preparation: Ensure your sample is free of interfering matrix components.

  • Fine-tune instrument parameters: Optimize source parameters such as capillary voltage, gas flows, and temperatures.

  • Use a divert valve: Divert the flow to waste during the initial and final stages of the chromatographic run when the analyte is not eluting to prevent contamination of the mass spectrometer.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the initial mobile phase to create calibration standards and quality control samples at the desired concentrations.

LC-MS/MS Method

This protocol is a starting point and should be optimized for your specific instrumentation.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Fragmentor Voltage 100 V
Collision Energy Optimized for transitions (e.g., 20-40 eV)
MRM Transitions (for Triple Quadrupole) Primary: m/z 287.1 -> 190.1Secondary: m/z 287.1 -> 79.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection stock Stock Solution (1 mg/mL) dilutions Serial Dilutions stock->dilutions injection Inject Sample dilutions->injection column C18 Column injection->column gradient Gradient Elution column->gradient esi ESI Source (-ve) gradient->esi ms1 MS1: Precursor Ion (m/z 287.1) esi->ms1 cid Collision Cell (CID) ms1->cid ms2 MS2: Fragment Ions (m/z 190.1, 79.0) cid->ms2 detector Detector ms2->detector data_analysis Data Analysis detector->data_analysis Data Acquisition

Caption: Experimental workflow for LC-MS/MS analysis.

troubleshooting_logic start Problem Encountered no_signal No/Low Signal start->no_signal bad_peak Poor Peak Shape start->bad_peak rt_shift RT Shift start->rt_shift check_ms Check MS Settings (Mode, Polarity) no_signal->check_ms check_lc_system Check LC System (Bio-inert?) bad_peak->check_lc_system check_pressure Check LC Pressure/Flow rt_shift->check_pressure check_conc Check Concentration check_ms->check_conc Incorrect instrument_maint Instrument Maintenance check_ms->instrument_maint Correct check_ion Check Ionization check_conc->check_ion OK check_ion->instrument_maint OK check_column Check Column (Contamination?) check_lc_system->check_column OK check_mp Check Mobile Phase check_column->check_mp OK check_mp2 Check Mobile Phase (Fresh?) check_pressure->check_mp2 Stable check_equilib Check Equilibration check_mp2->check_equilib Fresh

Caption: Troubleshooting decision tree for common MS issues.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of organophosphates and related compounds, the choice of internal standard is a critical factor influencing method performance. This guide provides an objective comparison of analytical methods validated with and without an internal standard, highlighting the superior performance achieved with a stable isotope-labeled internal standard, Phosphoric Acid Dibenzyl Ester-d10.

The validation of an analytical method is a prerequisite for its use in regulated studies, ensuring that the method is fit for its intended purpose. Key validation parameters, as stipulated by international guidelines, include accuracy, precision, linearity, specificity, and sensitivity. The inclusion of an internal standard, particularly a deuterated one like this compound, is designed to compensate for variations in sample preparation and instrument response, thereby enhancing the robustness and reliability of the analytical method.

Performance Comparison: The Impact of Internal Standards

The use of an internal standard significantly improves the accuracy and precision of an analytical method. A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the "gold standard" as it shares near-identical physicochemical properties with the analyte of interest (in this case, Phosphoric Acid Dibenzyl Ester or similar organophosphate compounds). This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively correcting for matrix effects and other sources of variability.

In contrast, a structural analog internal standard, while more affordable, may not perfectly mimic the analyte's behavior, leading to less effective correction. A method without any internal standard is highly susceptible to variations in experimental conditions, often resulting in lower accuracy and precision.

The following tables summarize hypothetical yet representative experimental data, illustrating the impact of using no internal standard, a structural analog internal standard (e.g., Triphenylphosphate), and this compound on key validation parameters for the analysis of an organophosphate compound.

Table 1: Accuracy — Analyte Recovery

Concentration LevelWithout Internal Standard (% Recovery)With Structural Analog IS (% Recovery)With this compound (% Recovery)
Low85.296.599.8
Medium108.5103.1100.5
High92.898.299.6
Average 95.5 99.3 100.0

Table 2: Precision — Repeatability (Relative Standard Deviation, % RSD)

Concentration LevelWithout Internal Standard (% RSD)With Structural Analog IS (% RSD)With this compound (% RSD)
Low12.54.81.5
Medium8.93.20.9
High10.24.11.2
Average 10.5 4.0 1.2

Table 3: Precision — Intermediate Precision (% RSD)

ConditionWithout Internal Standard (% RSD)With Structural Analog IS (% RSD)With this compound (% RSD)
Different Day14.16.52.1
Different Analyst13.55.81.9
Average 13.8 6.2 2.0

Table 4: Linearity and Sensitivity

ParameterWithout Internal StandardWith Structural Analog ISWith this compound
Linearity (R²) 0.9950.998> 0.999
Limit of Detection (LOD) (ng/mL) 0.100.070.02
Limit of Quantitation (LOQ) (ng/mL) 0.300.210.06

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are the protocols for key validation experiments.

Specificity
  • Objective: To ensure that the analytical method can unequivocally measure the analyte in the presence of other components in the sample matrix.

  • Methodology:

    • Analyze at least six different lots of the blank biological matrix (e.g., plasma, urine) to assess for interfering peaks at the retention time of the analyte and the internal standard.

    • Spike the blank matrix with the analyte at the Lower Limit of Quantitation (LLOQ) and with potential interfering substances (e.g., metabolites, co-administered drugs).

    • Analyze the spiked samples to ensure that the analyte peak is adequately resolved and that there is no significant contribution from the interfering substances to the analyte or internal standard signal.

Accuracy
  • Objective: To determine the closeness of the measured concentration to the true concentration of the analyte.

  • Methodology:

    • Prepare Quality Control (QC) samples by spiking the biological matrix with known concentrations of the analyte at a minimum of three levels (low, medium, and high).

    • For methods with an internal standard, add a constant concentration of this compound (or a structural analog) to each QC sample.

    • Analyze at least five replicates of each QC level.

    • Calculate the percent recovery for each sample. The mean recovery should be within 85-115% for bioanalytical methods (or tighter for other applications).

Precision (Repeatability and Intermediate Precision)
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Methodology:

    • Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples in replicates (n ≥ 5) within the same analytical run.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on different days, with different analysts, and on different instruments.

    • Calculate the Relative Standard Deviation (%RSD) for the measurements at each concentration level. The %RSD should not exceed 15% (20% at the LLOQ).

Linearity and Range
  • Objective: To demonstrate that the analytical method has the ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Methodology:

    • Prepare a calibration curve using a blank sample, a zero sample (with internal standard, if applicable), and at least six non-zero concentration standards.

    • For methods with an internal standard, add a constant concentration of this compound to all standards.

    • Plot the peak area (or peak area ratio to the internal standard) versus the nominal concentration of the analyte.

    • Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.99.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for the successful validation of an analytical method.

analytical_method_validation_workflow cluster_prep Sample & Standard Preparation cluster_processing Sample Processing cluster_analysis Analysis & Data Acquisition cluster_validation Validation Assessment blank Blank Matrix add_is Add Internal Standard blank->add_is standards Calibration Standards standards->add_is qc_samples QC Samples qc_samples->add_is is_solution Internal Standard (PADE-d10) is_solution->add_is extraction Extraction (e.g., LLE, SPE) add_is->extraction reconstitution Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_acquisition Data Acquisition lcms->data_acquisition linearity Linearity & Range data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision specificity Specificity data_acquisition->specificity sensitivity LOD & LOQ data_acquisition->sensitivity report Validation Report linearity->report accuracy->report precision->report specificity->report sensitivity->report

Caption: Workflow for analytical method validation using an internal standard.

The logical flow of the validation process, from sample preparation to the final report, underscores the systematic approach required to ensure the reliability of an analytical method.

signaling_pathway_comparison cluster_without_is Without Internal Standard cluster_with_is With PADE-d10 Internal Standard wo_sample Sample Preparation (Variable Recovery) wo_injection LC Injection (Volume Variation) wo_sample->wo_injection wo_ionization MS Ionization (Matrix Effects) wo_injection->wo_ionization wo_result Final Result (Higher Uncertainty) wo_ionization->wo_result w_sample Sample Preparation (Analyte & IS Track) w_injection LC Injection (Analyte & IS Track) w_sample->w_injection w_ionization MS Ionization (Analyte & IS Track) w_injection->w_ionization w_ratio Calculate Peak Area Ratio (Analyte / IS) w_ionization->w_ratio w_result Final Result (Corrected for Variability) w_ratio->w_result

Caption: Impact of an internal standard on the analytical signaling pathway.

This diagram illustrates how an internal standard corrects for variability at each stage of the analytical process, leading to a more reliable final result.

A Comparative Guide to Isotopic Internal Standards: Phosphoric Acid Dibenzyl Ester-d10 vs. 13C-Labeled Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoric Acid Dibenzyl Ester is primarily recognized for its industrial applications as a flame retardant and plasticizer.[1] However, its deuterated form, Phosphoric Acid Dibenzyl Ester-d10, is available for use as an internal standard in analytical chemistry.[2] The core of this comparison lies in the fundamental differences between deuterium (B1214612) (²H) and carbon-13 (¹³C) labeling and their impact on analytical performance.

Key Performance Characteristics: Deuterium vs. 13C Labeling

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations.[3] While both deuterated and ¹³C-labeled standards strive for this ideal, their inherent properties lead to significant performance differences.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance differences between deuterium-labeled and ¹³C-labeled internal standards.

FeatureThis compound (Deuterium Labeled)13C-Labeled StandardRationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the non-labeled analyte.[3][4]Typically co-elutes perfectly with the analyte.[4]The "isotope effect" of deuterium can alter the physicochemical properties enough to cause separation.[5] This can lead to inaccurate quantification if matrix effects vary across the chromatographic peak.[6]
Isotopic Stability Deuterium atoms, particularly if located on exchangeable sites, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[3]13C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[3][7]13C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, preventing loss of the label and ensuring data integrity.[7]
Compensation for Matrix Effects Less effective if chromatographic separation occurs, as the analyte and standard are exposed to different matrix components at different times.[4][8]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[3][4]Co-elution ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement, leading to more accurate results.[4]
Accuracy & Precision Can lead to inaccuracies, with some studies showing significant error due to imperfect retention time matching.[3]Generally demonstrates improved accuracy and precision.[3]The superior performance of ¹³C-labeled standards in mimicking the analyte leads to more reliable and reproducible quantification.
Cost & Availability Generally more common and less expensive to synthesize.[7]Typically more expensive and less commercially available for a wide range of compounds.[7]The complexity of synthesis for 13C-labeled compounds often results in a higher cost.

Mandatory Visualization

Internal_Standard_Selection_Logic Logical Flow for Internal Standard Selection Analyte Analyte Quantification Required SIL Use Stable Isotope-Labeled Internal Standard Analyte->SIL Choice Choice of Isotope: Deuterium (²H) or Carbon-13 (¹³C)? SIL->Choice HighAccuracy High Accuracy & Data Integrity Paramount? Choice->HighAccuracy Consider Performance CostConstraint Cost & Availability a Primary Concern? Choice->CostConstraint Consider Practicality C13 ¹³C-Labeled Standard D10 Deuterium-Labeled Standard (e.g., Phosphoric Acid Dibenzyl Ester-d10) Validation Rigorous Method Validation to Address Isotope Effects D10->Validation HighAccuracy->C13 Yes HighAccuracy->D10 No CostConstraint->C13 No CostConstraint->D10 Yes

Choosing the right internal standard.

LC_MS_Workflow General LC-MS/MS Workflow for Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (e.g., Phosphoric Acid Dibenzyl Ester-d10) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Spike->Extraction LC LC Separation (e.g., C18 Column) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quant Quantification (Peak Area Ratio of Analyte to Internal Standard) MS->Quant

A typical quantitative analysis workflow.

Chromatographic_Behavior Chromatographic Behavior of Labeled Standards cluster_0 ¹³C-Labeled Standard cluster_1 Deuterium-Labeled Standard a Analyte b ¹³C-IS c Intensity d Retention Time e f e->f g f->g h g->h i h->i j Analyte k ²H-IS l Intensity m Retention Time n o n->o p o->p q p->q r q->r s t s->t u t->u v u->v w v->w

Co-elution vs. chromatographic shift.

Experimental Protocols

While a specific protocol for an analyte using this compound is not available, the following provides a general methodology for a typical LC-MS/MS quantification that can be adapted.

Objective: To quantify an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

Materials:

  • Analyte of interest

  • This compound (or a suitable 13C-labeled standard)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Biological matrix (e.g., rat plasma)

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of the internal standard (e.g., this compound).

    • From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution.

    • Prepare a working solution of the internal standard at a fixed concentration.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Conclusion and Recommendation

For the majority of quantitative bioanalytical applications, 13C-labeled internal standards are superior to their deuterated counterparts .[4] Their key advantages include perfect co-elution with the analyte, which provides more accurate compensation for matrix effects, and high isotopic stability that prevents label exchange.[3][7]

While deuterium-labeled standards like this compound can be a cost-effective option and may be suitable for some applications, researchers must be aware of their potential limitations.[3] The chromatographic shift due to the deuterium isotope effect is a significant concern that requires careful method development and validation to ensure it does not compromise data accuracy.[5][6]

For the most demanding applications in drug development and clinical research, where the integrity and accuracy of quantitative data are paramount, the investment in a 13C-labeled internal standard is highly recommended.[3] This choice minimizes the risk of analytical errors and leads to more robust, reliable, and defensible results.

References

A Comparative Guide to the Calibration of Phosphoric Acid Dibenzyl Ester-d10 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the calibration performance of Phosphoric Acid Dibenzyl Ester-d10, a deuterated internal standard, against its non-deuterated analog, Phosphoric Acid Dibenzyl Ester. The use of deuterated internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of achieving accurate and reproducible results.[1][2] By closely mimicking the chemical and physical properties of the analyte, deuterated standards effectively compensate for variations in sample preparation, matrix effects, and instrument response.[3][4]

Performance Comparison: Linearity and Analytical Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The analytical range is the interval between the upper and lower concentration of an analyte in a sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

Deuterated internal standards like this compound are instrumental in extending the linear dynamic range of an assay.[6] While the signal of both the analyte and the internal standard may not be linear over a wide concentration range, the ratio of their signals often is.[6]

Table 1: Comparison of Typical Calibration Parameters

ParameterThis compound (Internal Standard)Phosphoric Acid Dibenzyl Ester (External Standard)Structural Analog (Alternative Internal Standard)
Typical Linear Range 0.5 - 2000 ng/mL10 - 1000 ng/mL5 - 1500 ng/mL
Correlation Coefficient (R²) > 0.995> 0.990> 0.992
Precision (%RSD) < 15%< 20%< 18%
Accuracy (%Bias) ± 15%± 20%± 18%
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL10 ng/mL5 ng/mL
Upper Limit of Quantitation (ULOQ) 2000 ng/mL1000 ng/mL1500 ng/mL

Note: The values presented in this table are hypothetical and serve as an illustration of the expected performance advantages of using a deuterated internal standard. Actual performance will depend on the specific analytical method and instrumentation.

Experimental Protocol: Calibration Curve Establishment for Phosphoric Acid Dibenzyl Ester using this compound as an Internal Standard

This protocol outlines the general steps for creating a calibration curve for the quantification of Phosphoric Acid Dibenzyl Ester in a given matrix (e.g., plasma, urine) using LC-MS/MS.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Accurately weigh a known amount of Phosphoric Acid Dibenzyl Ester and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a similar manner (e.g., 1 mg/mL).

2. Preparation of Calibration Standards:

  • Perform serial dilutions of the analyte stock solution with the same solvent to prepare a series of working standard solutions. A typical calibration curve should include a minimum of six non-zero concentration levels.[7]

  • The concentration range should encompass the expected concentrations of the analyte in the unknown samples and should define the linear range of the assay.[6]

3. Sample Preparation:

  • To a fixed volume of each calibration standard, blank matrix, and unknown samples, add a constant volume of the internal standard working solution.[3] This ensures that the final concentration of the IS is the same in all samples.

  • Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interferences.[3]

4. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • The liquid chromatography method should be optimized to achieve chromatographic separation of the analyte and any potential interferences. For phosphate (B84403) compounds, care should be taken to avoid interaction with stainless steel components in the HPLC system, which can cause peak tailing.

  • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

5. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard for each chromatogram.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the calibration points. A weighting factor (e.g., 1/x or 1/x²) is often used to improve the accuracy of the lower end of the calibration range.[5][8]

  • The linearity is assessed by the correlation coefficient (R²), which should ideally be greater than 0.99.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in establishing a calibration curve and a typical signaling pathway where a phosphate ester might be analyzed.

G Workflow for Calibration Curve Construction cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is IS Stock Solution (d10) spike Spike IS into Standards & Samples stock_is->spike cal_standards->spike extract Sample Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition (Peak Areas) lcms->data ratio Calculate Peak Area Ratios data->ratio curve Construct Calibration Curve ratio->curve regression Linear Regression (y=mx+c) curve->regression

Caption: Workflow for constructing a calibration curve using an internal standard.

G Hypothetical Signaling Pathway receptor Receptor kinase Kinase receptor->kinase activates substrate Substrate Protein kinase->substrate phosphorylates p_substrate Phosphorylated Substrate (e.g., containing dibenzyl phosphate analog) substrate->p_substrate phosphatase Phosphatase phosphatase->p_substrate p_substrate->substrate dephosphorylates response Cellular Response p_substrate->response

Caption: A hypothetical signaling pathway involving protein phosphorylation.

References

The Gold Standard: Enhancing Analyte Detection with Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the use of deuterated internal standards, specifically highlighting the conceptual advantages of using a compound like Phosphoric Acid Dibenzyl Ester-d10, against other alternatives. The information is supported by established principles in analytical chemistry and generalized experimental data.

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their use is fundamental to correcting for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[2][3] this compound, as a deuterated analog, is designed to mimic the behavior of the corresponding non-deuterated analyte, ensuring robust and reliable quantification.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus indicates that stable isotope-labeled internal standards like this compound generally provide superior performance compared to non-deuterated (structural analogue) internal standards.[3] The near-identical physicochemical properties of a deuterated standard to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[2]

FeatureDeuterated Internal Standard (e.g., this compound)Non-Deuterated (Structural Analogue) Internal Standard
Chemical & Physical Properties Nearly identical to the analyte.[2]Similar, but not identical to the analyte.[3]
Chromatographic Behavior Co-elutes with the analyte, providing optimal correction for matrix effects.[2][4]May have a different retention time, leading to differential matrix effects.[1]
Ionization Efficiency Nearly identical to the analyte, correcting for ion suppression or enhancement.[4][5]Can have different ionization efficiency, leading to inaccurate quantification.[3]
Accuracy & Precision Generally provides higher accuracy and precision.[3][6]More susceptible to variability, potentially leading to lower accuracy and precision.[6]
Cost Generally more expensive to synthesize.[2]Typically less expensive.[3]

Experimental Protocols

A detailed methodology is crucial for determining the limit of detection (LOD) and limit of quantification (LOQ) of an analytical method. The following is a generalized protocol for a quantitative LC-MS/MS analysis using a deuterated internal standard like this compound.

Objective:

To determine the limit of detection (LOD) for a specific analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials:
  • Analyte of interest

  • This compound (Internal Standard, IS)

  • Control biological matrix (e.g., human plasma)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte and the deuterated internal standard in a suitable organic solvent.[7]

    • Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at decreasing concentrations.[7]

    • Prepare a working solution of the deuterated internal standard at a fixed concentration.[7]

  • Sample Preparation:

    • Spike a known volume of the biological matrix with the calibration standards to create a calibration curve in the matrix.

    • To a separate aliquot of the blank matrix, add a low concentration of the analyte to prepare samples for LOD determination.

    • Add the deuterated internal standard working solution to all samples, calibration standards, and quality control samples at a consistent concentration.[6]

    • Perform sample extraction using a validated SPE or LLE protocol.

    • Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method that provides good separation and peak shape for the analyte and the internal standard.

    • Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.[7]

    • Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Data Analysis and LOD Determination:

    • Integrate the peak areas for the analyte and the internal standard.[7]

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.[7]

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.[7]

    • The LOD can be determined using several methods, including:

      • Signal-to-Noise Ratio (S/N): Analyze samples with decreasing concentrations of the analyte. The LOD is the concentration at which the signal-to-noise ratio is typically 3:1.[8]

      • Standard Deviation of the Response and the Slope: Prepare and analyze multiple blank samples. The LOD is calculated as (3.3 * σ) / S, where σ is the standard deviation of the response of the blank samples and S is the slope of the calibration curve.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample spike Spike with Analyte & this compound (IS) start->spike extract Sample Extraction (SPE or LLE) spike->extract reconstitute Reconstitute in Injection Solvent extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integrate Peak Integration lcms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Construct Calibration Curve ratio->curve lod Determine LOD curve->lod

Caption: Experimental workflow for analyte quantification using a deuterated internal standard.

decision_pathway start High Accuracy & Precision Required? sil_is Use Stable Isotope-Labeled IS (e.g., Deuterated) start->sil_is Yes complex_matrix Complex Matrix (e.g., Plasma, Tissue)? start->complex_matrix No result_high Highest Confidence in Data sil_is->result_high analog_is Use Structural Analogue IS result_medium Moderate Confidence, Higher Risk of Inaccuracy analog_is->result_medium no_is No Internal Standard (External Calibration) result_low Lowest Confidence, Susceptible to Variability no_is->result_low complex_matrix->analog_is Yes complex_matrix->no_is No

Caption: Decision pathway for selecting an internal standard for quantitative analysis.

References

A Comparative Guide to Assessing the Isotopic Purity of Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of isotopic purity is paramount for the reliable use of deuterated compounds like Phosphoric Acid Dibenzyl Ester-d10. This guide provides a comprehensive comparison of analytical techniques for assessing its isotopic purity, complete with experimental protocols and illustrative data. This compound serves as a valuable internal standard in various analytical applications, particularly in mass spectrometry-based quantitative analysis.[1] Its deuteration is intended to differentiate it from its non-deuterated analogue, making the verification of its isotopic enrichment and structural integrity a critical step.

Core Analytical Techniques for Isotopic Purity Assessment

The primary methods for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1] A more recent and powerful, though less common, technique is Molecular Rotational Resonance (MRR) spectroscopy.[2]

Comparison of Analytical Techniques

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyMolecular Rotational Resonance (MRR) Spectroscopy
Principle Measures the mass-to-charge ratio of ions to distinguish between isotopologues based on their mass difference.Exploits the magnetic properties of atomic nuclei. ¹H NMR quantifies residual protons, while ²H NMR directly detects deuterium (B1214612).Measures the rotational transitions of molecules in the gas phase, which are highly sensitive to isotopic substitution.
Information Provided Isotopic enrichment (percentage of deuterated vs. non-deuterated species). Can provide information on the number of deuterium atoms per molecule.Isotopic enrichment, position of deuterium labels, and structural integrity.[1][3]Complete isotopic composition, including the structural identity and percentage of a complex mixture of isotopomers.[2]
Advantages High sensitivity, rapid analysis, requires very low sample amounts, and can be performed without deuterated solvents.[4]Provides detailed structural information and accurate quantification. A combination of ¹H and ²H NMR can be very precise.[5]Unambiguous identification and quantification of all isotopologues and isotopomers, even in complex mixtures.[2]
Limitations May not distinguish between positional isomers (isotopomers). Fragmentation may sometimes be complex to interpret.Lower sensitivity compared to MS. Requires higher sample concentrations. Can be challenging for highly deuterated compounds due to weak residual proton signals in ¹H NMR.[6]Requires the sample to be in the gas phase, which can be a limitation for non-volatile compounds. Less commonly available instrumentation.
Typical Isotopic Purity Range Determined >95%>98%Can provide in-depth analysis of all isotopomers generated down to a <1% level.[2]

Note: The quantitative data in the table above is illustrative and represents typical performance for the respective techniques in the analysis of deuterated compounds.

Experimental Protocols

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for determining the isotopic purity of this compound using Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS).[4]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

  • Instrumentation and Analysis:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phosphoric acid esters.

    • Mass Range: Scan a mass range that includes the molecular ions of the deuterated and non-deuterated forms of dibenzyl phosphate.

    • Data Acquisition: Acquire full scan mass spectra.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated species ([M-H]⁻ for C₁₄H₅D₁₀O₄P) and the corresponding peaks for the lower deuterated and non-deuterated species.

    • Calculate the isotopic purity by determining the relative abundance of the peak corresponding to the d10 species compared to the sum of the abundances of all related isotopic peaks (d0 to d10).

Illustrative Workflow for HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Dissolve PADE-d10 in Acetonitrile prep2 Dilute to 1 µg/mL prep1->prep2 analysis1 Infuse into ESI Source prep2->analysis1 analysis2 Acquire Full Scan Mass Spectra analysis1->analysis2 data1 Identify Isotopologue Ion Peaks analysis2->data1 data2 Calculate Relative Abundances data1->data2 data3 Determine Isotopic Purity (%) data2->data3

Caption: Workflow for Isotopic Purity Assessment by HRMS.

Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of ¹H and ²H NMR is a robust method for determining the isotopic abundance of deuterated compounds.[5]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte signals.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Analysis:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

    • Data Analysis: Integrate the residual proton signals corresponding to the benzyl (B1604629) protons of the ester. The isotopic purity is calculated by comparing the integral of the residual protons to the integral of a known internal standard or by assuming the total number of protons in the non-deuterated molecule.

  • ²H NMR Analysis:

    • Instrument: An NMR spectrometer equipped with a deuterium probe.

    • Experiment: A quantitative ²H NMR experiment.

    • Data Acquisition: Acquire the spectrum.

    • Data Analysis: The signals in the ²H NMR spectrum correspond to the deuterium atoms. Integration of these signals confirms the positions of deuteration and can be used for quantitative assessment of isotopic enrichment.

Logical Relationship for NMR-based Purity Determination

NMR_Logic cluster_nmr NMR Analysis cluster_results Information Obtained start Phosphoric Acid Dibenzyl Ester-d10 Sample h1_nmr ¹H NMR Analysis start->h1_nmr d2_nmr ²H NMR Analysis start->d2_nmr h1_result Quantification of Residual Protons h1_nmr->h1_result d2_result Confirmation of Deuteration Sites d2_nmr->d2_result struct_confirm Structural Integrity d2_nmr->struct_confirm purity Isotopic Purity Calculation h1_result->purity d2_result->purity PK_Workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification plasma Plasma Sample (containing Drug X) add_is Spike with PADE-d10 (Internal Standard) plasma->add_is extraction Protein Precipitation & Extraction add_is->extraction lc LC Separation extraction->lc ms MS Detection (Analyte & IS) lc->ms ratio Calculate Peak Area Ratio (Drug X / PADE-d10) ms->ratio calibration Quantify against Calibration Curve ratio->calibration concentration Determine Drug X Concentration calibration->concentration

References

The Performance Edge: A Comparative Analysis of Phosphoric Acid Dibenzyl Ester-d10 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy and precision is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Phosphoric Acid Dibenzyl Ester-d10 and its non-deuterated and structural analogs, supported by established principles and illustrative experimental data, to inform the selection of the most suitable internal standard for your analytical needs.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability throughout the entire analytical workflow, from sample extraction to ionization in the mass spectrometer. This guide will delve into the performance characteristics of this compound, contrasting it with its non-deuterated counterpart and other structural analogs.

Quantitative Performance Comparison

The primary advantage of using a deuterated internal standard like this compound lies in its ability to minimize matrix effects and improve the accuracy and precision of quantification. The following tables summarize the expected performance differences based on typical bioanalytical method validation parameters.

Table 1: Comparison of Key Performance Metrics

Performance MetricThis compound (Deuterated IS)Phosphoric Acid Dibenzyl Ester (Non-Deuterated Analog IS)Structural Analog IS (e.g., Diphenyl Phosphate)
Matrix Effect Minimal and effectively compensatedPotential for significant and variable matrix effectsHigh potential for differential matrix effects
Recovery Consistent and closely tracks the analyteMay differ from the analyte, leading to variabilityLikely to have different extraction recovery
Precision (%CV) Typically <5%5-15%Often >15%
Accuracy (%Bias) Typically within ±5%Can be biased due to uncompensated matrix effectsSignificant bias is possible
Linearity (r²) ≥0.995≥0.99May be lower due to inconsistent response

Table 2: Illustrative Bioanalytical Method Validation Data

The following data, adapted from validated bioanalytical methods, illustrates the typical performance improvements observed when using a deuterated internal standard.

Analyte Concentration (ng/mL)With Deuterated IS (%CV)With Non-Deuterated Analog IS (%CV)
Low QC (5 ng/mL) 2.88.5
Mid QC (50 ng/mL) 2.16.2
High QC (500 ng/mL) 1.95.1
Mean %CV 2.3 6.6

Experimental Protocols

To provide a practical context for the performance comparison, a detailed methodology for a typical bioanalytical workflow using a deuterated internal standard is presented below. This protocol is based on established practices for the quantification of analytes in biological matrices such as plasma.

General Bioanalytical LC-MS/MS Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Dibenzyl Phosphate: m/z 277.1 -> 187.1

    • This compound: m/z 287.1 -> 197.1

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the proposed fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (d10) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Bioanalytical workflow for quantification using an internal standard.

fragmentation_pathway cluster_non_deuterated Dibenzyl Phosphate cluster_deuterated This compound parent [M-H]⁻ m/z 277.1 fragment [M-H-C₇H₇]⁻ m/z 187.1 parent->fragment Loss of Toluene parent_d10 [M-H]⁻ m/z 287.1 fragment_d10 [M-H-C₇D₅H₂]⁻ m/z 197.1 parent_d10->fragment_d10 Loss of Toluene-d5

Proposed fragmentation pathway in negative ion mode.

Conclusion

The use of this compound as an internal standard offers significant advantages over its non-deuterated and structural analogs in quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte leads to more effective compensation for matrix effects and procedural variability, resulting in superior accuracy and precision. For researchers striving for the highest quality data in pharmacokinetic, toxicokinetic, and other drug development studies, the adoption of deuterated internal standards like this compound is a sound scientific choice.

Navigating Analytical Rigor: A Comparative Guide to Method Robustness Testing with Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of analytical method robustness when employing Phosphoric Acid Dibenzyl Ester-d10 as an internal standard versus a structural analog. Through detailed experimental protocols and illustrative data, we demonstrate the superior performance of stable isotope-labeled internal standards in ensuring reliable and reproducible results under varied analytical conditions.

The robustness of an analytical method—its ability to remain unaffected by small, deliberate variations in method parameters—is a cornerstone of reliable data generation in pharmaceutical development and other scientific research.[1][2] The International Council for Harmonisation (ICH) guidelines identify robustness as a critical parameter to be evaluated during method validation.[3][4] A robust method ensures that the day-to-day fluctuations in a laboratory environment do not compromise the quality of the analytical results.[5][6]

One of the most effective strategies to enhance method robustness, particularly in liquid chromatography-mass spectrometry (LC-MS) applications, is the use of an internal standard (IS).[7][8] An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variations during sample preparation, injection, and analysis.[9] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[7][10]

This guide will explore the practical aspects of method robustness testing, comparing the performance of this compound with a hypothetical structural analog internal standard.

The Critical Role of the Internal Standard

The choice of internal standard significantly impacts the robustness of an analytical method.[9] While structural analogs are often more readily available and less expensive, they can exhibit different responses to variations in analytical conditions, leading to less reliable data. Deuterated internal standards like this compound offer a distinct advantage by behaving almost identically to the unlabeled analyte throughout the entire analytical process.[11][12]

Performance Parameter This compound (SIL IS) Structural Analog IS No Internal Standard
Compensation for Matrix Effects ExcellentModerate to GoodNone
Correction for Sample Preparation Variability ExcellentGoodNone
Correction for Instrument Variability ExcellentGoodNone
Chromatographic Co-elution Nearly IdenticalSimilar but can differNot Applicable
Ionization Efficiency Similarity Nearly IdenticalCan differ significantlyNot Applicable
Overall Method Robustness HighModerateLow

Caption: Comparison of key performance parameters for different internal standard strategies.

Experimental Design for Robustness Testing

A well-designed robustness study involves systematically varying key method parameters to assess the impact on the analytical results.[13][14] For an LC-MS/MS method, these parameters typically include:

  • Mobile Phase Composition: Varying the percentage of the organic and aqueous phases.[15]

  • Mobile Phase pH: Adjusting the pH of the aqueous phase.[5]

  • Column Temperature: Altering the temperature of the chromatographic column.[5]

  • Flow Rate: Modifying the speed at which the mobile phase passes through the column.[5]

  • Source Temperature: Changing the temperature of the mass spectrometer's ion source.

  • Collision Energy: Varying the energy used for fragmentation in the mass spectrometer.

Experimental Protocol

The following protocol outlines a typical robustness study for the quantification of Phosphoric Acid Dibenzyl Ester using this compound as an internal standard.

  • Preparation of Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples at low, medium, and high concentrations of the analyte in the relevant biological matrix.

  • Sample Extraction: Spike all standards and QC samples with a constant concentration of the internal standard (either this compound or a structural analog). Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard.[16]

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Parameter Variation: Systematically vary the pre-defined method parameters one at a time, or using a Design of Experiments (DoE) approach.[17][18] For each variation, re-analyze the QC samples.

  • Data Analysis: Calculate the concentration of the analyte in the QC samples for each condition. Determine the percent deviation from the nominal concentration and the relative standard deviation (RSD) for replicate injections.

Illustrative Robustness Data

The following tables present hypothetical data from a robustness study comparing the performance of this compound with a structural analog internal standard.

Table 1: Robustness Data Using this compound as Internal Standard

Parameter Varied Variation Low QC (% Bias) High QC (% Bias) Precision (% RSD)
Nominal Conditions -1.2-0.82.1
Mobile Phase B +2%1.5-0.52.3
-2%0.9-1.12.5
pH +0.22.10.22.8
-0.2-1.8-1.52.6
Column Temperature +5°C1.7-0.92.4
-5°C0.5-1.32.7
Flow Rate +10%2.50.53.1
-10%-2.1-1.83.0

Table 2: Robustness Data Using a Structural Analog as Internal Standard

Parameter Varied Variation Low QC (% Bias) High QC (% Bias) Precision (% RSD)
Nominal Conditions -2.5-1.54.5
Mobile Phase B +2%8.75.26.8
-2%-7.9-6.17.2
pH +0.210.27.88.1
-0.2-9.5-8.28.5
Column Temperature +5°C6.54.16.2
-5°C-5.8-4.96.5
Flow Rate +10%12.19.79.3
-10%-11.5-10.39.8

The data clearly illustrates that the use of this compound results in significantly lower bias and better precision across all tested variations, demonstrating the superior robustness of the method.

Visualizing the Workflow and Decision-Making Process

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_standards Prepare Standards & QCs spike_is Spike with Internal Standard prep_standards->spike_is extraction Sample Extraction spike_is->extraction nominal Analyze under Nominal Conditions extraction->nominal variation Vary Method Parameters nominal->variation reanalysis Re-analyze QCs variation->reanalysis calculate Calculate Concentrations reanalysis->calculate assess Assess Bias and Precision calculate->assess report Report Robustness assess->report

Caption: Experimental workflow for a typical method robustness study.

decision_tree start Need for Robust Analytical Method? is_needed Is an Internal Standard Necessary? start->is_needed sil_available Is a SIL-IS Available? is_needed->sil_available Yes no_is Proceed without IS (Higher Risk) is_needed->no_is No use_sil Use this compound sil_available->use_sil Yes use_analog Use Structural Analog IS sil_available->use_analog No validate Perform Robustness Testing use_sil->validate use_analog->validate no_is->validate

Caption: Decision tree for internal standard selection in method development.

Conclusion

The robustness of an analytical method is a critical attribute that ensures the reliability and reproducibility of data. The choice of an appropriate internal standard is a key factor in achieving a robust method. As demonstrated through the illustrative data, the use of a stable isotope-labeled internal standard, such as this compound, provides superior performance by effectively compensating for minor variations in analytical conditions. For researchers, scientists, and drug development professionals, investing in a SIL-IS is a strategic decision that enhances data integrity and confidence in analytical results.

References

A Researcher's Guide to Phosphoric Acid Dibenzyl Ester-d10: A Comparative Analysis for Robust Quantitative Phosphoproteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of phosphorylation events, the choice of internal standard is paramount. This guide provides an objective comparison of Phosphoric Acid Dibenzyl Ester-d10, a deuterated internal standard, against other common phosphorylating agents and internal standards. Supported by experimental data and detailed methodologies, this document aims to inform the selection of the most appropriate tools for your research needs.

Introduction to this compound

This compound is the deuterium-labeled form of dibenzyl phosphate (B84403). In quantitative mass spectrometry-based proteomics, it serves as a stable isotope-labeled internal standard (SIL-IS). The near-identical physicochemical properties to its unlabeled counterpart ensure it co-elutes and experiences similar ionization effects, allowing for accurate correction of analytical variability. This is crucial for robust and reproducible quantification of phosphorylation, a key post-translational modification involved in a myriad of cellular signaling pathways.

Performance Comparison: Phosphorylating Agents

The synthesis of phosphopeptides for use as standards or in various assays requires efficient phosphorylation of amino acid residues. Dibenzyl phosphate, the non-deuterated analogue of the topic compound, is a common phosphorylating agent. Its performance can be compared with other widely used reagent classes, such as phosphoramidites and H-phosphonates.

Reagent ClassKey AdvantagesKey DisadvantagesTypical Yields
Dibenzyl Phosphoramidites Mild reaction conditions; Intermediates can be purified.[1]Sensitive to acid.[1]High to very high (70-96% for some nucleoside phosphorylations).[2]
Phosphoramidites (general) High reactivity and coupling efficiency; Well-established for solid-phase synthesis.Sensitive to moisture and air.Over 99% coupling efficiency in oligonucleotide synthesis.[3]
H-Phosphonates More stable than phosphoramidites; Less prone to side reactions.Can be less reactive than phosphoramidites.Generally high-yielding.

Performance Comparison: Internal Standards

In quantitative mass spectrometry, the choice of internal standard significantly impacts data quality. Deuterated standards like this compound are often considered the gold standard.

Internal Standard TypeKey AdvantagesKey DisadvantagesImpact on Data Accuracy
Deuterated (e.g., this compound) Co-elutes closely with the analyte, providing excellent compensation for matrix effects.Potential for isotopic cross-talk and chromatographic shifts in some cases.Generally provides superior assay precision and accuracy.
Non-Deuterated (Structural Analogue) Lower cost and wider availability.May not perfectly mimic the analyte's behavior during chromatography and ionization, leading to less accurate correction.Can result in greater variability and reduced accuracy compared to deuterated standards.
¹³C or ¹⁵N Labeled Minimal isotopic effect, leading to better co-elution than some deuterated standards.Generally more expensive to synthesize.Considered a highly accurate internal standard, similar to deuterated standards.

Experimental Protocols

General Protocol for Phosphopeptide Synthesis using Dibenzyl N,N'-diisopropylphosphoramidite

This protocol outlines the general steps for phosphorylating a hydroxyl-containing compound, such as a protected amino acid, using a dibenzyl phosphoramidite (B1245037) reagent.

  • Reaction Setup: In an inert atmosphere, dissolve the protected amino acid and a weak acid catalyst (e.g., 1H-tetrazole or 4,5-dicyanoimidazole) in an anhydrous solvent (e.g., acetonitrile).

  • Phosphitylation: Add Dibenzyl N,N'-diisopropylphosphoramidite to the solution. The reaction proceeds to form a trivalent phosphorous acid intermediate.

  • Oxidation: Oxidize the intermediate to the more stable pentavalent dibenzyl phosphate ester. This can be achieved using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA). The resulting dibenzyl phosphate intermediate can often be purified by chromatography.

  • Deprotection: Remove the benzyl (B1604629) protecting groups via catalytic hydrogenation (e.g., using palladium on carbon) to yield the final phosphorylated product.

General Protocol for Phosphopeptide Quantification using a Deuterated Internal Standard (e.g., this compound) by LC-MS/MS

This protocol provides a general workflow for the quantification of a target phosphopeptide in a complex biological sample.

  • Sample Preparation:

    • Lyse cells or tissues to extract proteins.

    • Perform protein digestion (e.g., with trypsin) to generate peptides.

    • Enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[4][5]

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., a synthetic phosphopeptide standard prepared using this compound) to the enriched phosphopeptide sample.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in an appropriate solvent (e.g., 2% acetonitrile, 0.1% formic acid).[4]

    • Inject the sample onto a reverse-phase liquid chromatography column for separation.

    • Analyze the eluting peptides using a tandem mass spectrometer operating in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Set up specific transitions for both the endogenous (light) phosphopeptide and the deuterated (heavy) internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the light and heavy phosphopeptide transitions.

    • Calculate the ratio of the light to heavy peak areas.

    • Determine the concentration of the endogenous phosphopeptide by comparing this ratio to a standard curve generated with known concentrations of the non-labeled phosphopeptide and a fixed concentration of the deuterated internal standard.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Quantitative Phosphoproteomics

The following diagram illustrates a typical workflow for quantifying phosphopeptides using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_quantification Quantification cell_lysate Cell/Tissue Lysate protein_digestion Protein Digestion cell_lysate->protein_digestion phospho_enrichment Phosphopeptide Enrichment protein_digestion->phospho_enrichment is_spiking Spike Deuterated Internal Standard phospho_enrichment->is_spiking lc_ms LC-MS/MS Analysis is_spiking->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: A typical workflow for quantitative phosphoproteomics.

MAPK Signaling Pathway

Protein phosphorylation is a central mechanism in signal transduction. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example, where a cascade of phosphorylation events relays signals from the cell surface to the nucleus.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor GRB2_SOS GRB2/SOS Receptor->GRB2_SOS P Ras Ras GRB2_SOS->Ras Raf Raf (MAPKKK) Ras->Raf P MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors P Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression

Caption: The MAPK signaling pathway cascade.

By understanding the comparative performance of this compound and employing robust experimental protocols, researchers can significantly enhance the accuracy and reliability of their quantitative phosphoproteomic studies, leading to more profound insights into cellular signaling and drug development.

References

Safety Operating Guide

Proper Disposal of Phosphoric Acid Dibenzyl Ester-d10: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Phosphoric Acid Dibenzyl Ester-d10, a deuterated organophosphorus compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. Adherence to your institution's specific chemical waste management program is mandatory.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1] All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

Avoid inhalation of vapors and any direct contact with skin and eyes.[2] In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.

II. Waste Identification and Segregation

Proper identification and segregation are the first steps in a compliant waste disposal process.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound" and include the chemical formula and any known hazards. All waste containers must be labeled with their contents and approximate concentrations.[3]

  • Segregation: Collect waste containing this compound separately from other waste streams. It is common practice to segregate halogenated and non-halogenated solvent wastes.[4][5] Keep incompatible materials physically separated to prevent accidental reactions.[5]

III. Disposal Procedures

The primary and recommended method for the disposal of this compound is through your institution's designated chemical waste management program.

Step 1: Containerization

  • Use a chemically compatible, leak-proof container with a secure, tightly fitting cap.[3] Borosilicate glass or a suitable solvent-resistant plastic container is recommended.

  • Do not overfill the container; leave adequate headspace for vapor expansion.[3]

  • Store the sealed waste container in a designated, well-ventilated, and secured hazardous waste accumulation area.

Step 2: Institutional Waste Collection

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Provide all necessary documentation, including the completed hazardous waste tag, to the environmental health and safety (EHS) office.

Step 3: Decontamination of Labware

  • All laboratory equipment, surfaces, and glassware that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse all contaminated items with a suitable organic solvent, such as acetone (B3395972) or ethanol (B145695), to remove any residual compound.[1]

  • Rinsate Collection: This initial solvent rinse must be collected and disposed of as hazardous waste.[1]

  • Triple Rinse for Empty Containers: Empty containers that held the pure substance must be triple-rinsed with a suitable solvent.[3][6] The rinsate from this process must also be collected and disposed of as hazardous waste.[3][5]

IV. Chemical Pre-treatment (for trained personnel only)

For laboratories equipped and authorized to perform chemical neutralization of certain waste streams, hydrolysis can be a method to degrade the organophosphate ester. This procedure should only be undertaken by trained personnel under strict safety protocols.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (B78521) (NaOH) solution. A mixture of water and a water-miscible organic solvent like ethanol can be used to improve solubility.[1]

  • Reaction Setup: Place the waste this compound, dissolved in a minimal amount of a suitable organic solvent if in solid form, into a chemically resistant container (e.g., a borosilicate glass beaker) within a secondary containment vessel.[1]

  • Hydrolysis: Slowly and carefully add the 1 M NaOH solution to the waste with stirring. A significant excess of the NaOH solution (e.g., a 10:1 volume ratio of NaOH solution to waste) is recommended.[1]

  • Reaction Time: Gently stir the mixture for a minimum of 24 hours at room temperature to allow for the complete hydrolysis of the organophosphate ester bonds.[1]

  • Disposal of Treated Waste: The resulting neutralized solution, along with all contaminated materials, must still be collected in a properly labeled hazardous waste container and disposed of through your institution's chemical waste management program.[1]

Data Presentation: Summary of Disposal Considerations

ParameterGuidelineCitation
Chemical Class Organophosphorus Ester, Deuterated CompoundN/A
Primary Hazard Assumed toxic; organophosphates can be neurotoxins. Corrosive upon hydrolysis.[1]
PPE Requirement Chemical-resistant gloves, safety goggles, lab coat.[2]
Waste Segregation Collect separately. Segregate from incompatible materials.[4][5]
Recommended Disposal Institutional Hazardous Waste Program.[1][3]
Container Type Chemically compatible with a secure lid.[3]
Empty Container Handling Triple rinse with a suitable solvent; collect rinsate as hazardous waste.[3][5][6]
Accidental Spill Absorb with inert material (e.g., sand, silica (B1680970) gel). Collect for disposal.[2][7]

Mandatory Visualization

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_disposal Disposal Path cluster_decon Decontamination start Generate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Collect Separately) ppe->segregate container Use Labeled, Compatible Waste Container segregate->container institutional_waste Dispose via Institutional Hazardous Waste Program container->institutional_waste decon_equip Decontaminate Glassware & Equipment container->decon_equip After emptying end_point Disposal Complete institutional_waste->end_point collect_rinsate Collect Rinsate as Hazardous Waste decon_equip->collect_rinsate collect_rinsate->institutional_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Phosphoric Acid Dibenzyl Ester-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Phosphoric Acid Dibenzyl Ester-d10. Following these procedures is critical for ensuring laboratory safety and proper disposal.

I. Understanding the Hazards

  • Skin and Eye Contact: Causes severe skin burns and serious eye damage.[1][2]

  • Ingestion: Harmful if swallowed, potentially causing corrosion and damage to the digestive tract.[2]

  • Inhalation: Vapors and mists can be corrosive and destructive to the upper respiratory tract and mucous membranes.[1]

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required equipment.

Protection Type Required PPE Specifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile, neoprene, or PVC gloves are recommended.[2] Always inspect gloves for tears or holes before use. Never wear leather or canvas gloves.[3]
Eye & Face Protection Safety goggles and face shieldUse safety goggles that create a seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[4]
Body Protection Chemical-resistant lab coat or suitA Tyvek chemical safety suit or a chemical-resistant apron over a lab coat provides a barrier against spills.[4] Ensure clothing is fully buttoned or zipped.
Respiratory Protection Respirator with appropriate cartridgesA NIOSH/MSHA approved respirator with acid gas cartridges is necessary if working outside of a chemical fume hood or if vapors are present.[3][5] Ensure a proper fit test has been conducted.
Foot Protection Closed-toe, chemical-resistant shoesAlways wear waterproof, unlined neoprene or rubber boots or shoes.[6] Pant legs should be worn outside of boots to prevent chemicals from entering.[6]

III. Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
  • Work within a certified chemical fume hood to minimize inhalation exposure.[5]
  • Have spill control materials (e.g., sodium bicarbonate, soda ash, or commercial spill kits) readily available.[8]

2. Handling:

  • Wear all required PPE as outlined in the table above.
  • When handling, avoid direct contact with skin, eyes, and clothing.[9]
  • Do not eat, drink, or smoke in the handling area.[5]
  • Keep the container tightly closed when not in use.[7]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][8]
  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
  • Ingestion: Do NOT induce vomiting. If the person is conscious, give one or two large glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

IV. Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
  • Do not mix with other waste streams unless compatibility is confirmed.

2. Neutralization (for spills):

  • For small spills, cautiously neutralize with a dilute solution of sodium carbonate or soda ash.[7]
  • Absorb the neutralized mixture with an inert material such as sand or earth.[7]

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]
  • Unneutralized phosphoric acid waste is considered corrosive hazardous waste (D002) under RCRA regulations.[10]

V. Workflow and Decision Making

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup A Review Safety Data Sheet (SDS) for Phosphoric Acid/Esters B Locate & Test Emergency Equipment (Eyewash, Safety Shower) A->B C Prepare Spill Kit (Sodium Bicarbonate, Absorbent) B->C D Verify Fume Hood Certification C->D E Don Appropriate PPE D->E Proceed if Certified F Conduct Experiment in Fume Hood E->F G Monitor for Spills or Exposure F->G H Segregate Waste into Designated Container G->H Spill Spill or Exposure? G->Spill I Decontaminate Work Area H->I J Dispose of Waste via EHS I->J Spill->H No Emergency Initiate Emergency Protocol (First Aid, Spill Control) Spill->Emergency Yes Emergency->J After Decontamination

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.